(Z)-Methyl 3-methyl-4-oxobut-2-enoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
methyl (Z)-3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H8O3/c1-5(4-7)3-6(8)9-2/h3-4H,1-2H3/b5-3- |
InChI Key |
MQEABLCNUISMMX-HYXAFXHYSA-N |
Isomeric SMILES |
C/C(=C/C(=O)OC)/C=O |
Canonical SMILES |
CC(=CC(=O)OC)C=O |
Origin of Product |
United States |
Foundational & Exploratory
(Z)-Methyl 3-methyl-4-oxobut-2-enoate chemical structure and properties
Executive Summary
(Z)-Methyl 3-methyl-4-oxobut-2-enoate is a highly functionalized C5 synthon belonging to the class of
Chemical Identity & Structural Analysis
The molecule represents the Z (cis) isomer of methyl 3-formylcrotonate.[1] The stereochemistry is defined by the spatial arrangement of the highest priority groups on the alkene carbons: the methoxycarbonyl group (-COOMe) at C2 and the formyl group (-CHO) at C3.[1]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | Methyl (2Z)-3-methyl-4-oxobut-2-enoate |
| Common Synonyms | (Z)-Methyl 3-formylcrotonate; Methyl cis-3-methyl-4-oxobut-2-enoate |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| SMILES | COC(=O)/C=C(\C)/C=O[1][2] |
| InChI Key | Derived from acid: VXAWORVMCLXEKH (Acid form); Ester requires specific key. |
| CAS Registry | 70143-04-3 (Acid), 40835-18-5 (E-isomer/Generic) |
Note on Stereochemistry: The Z-isomer places the ester and aldehyde groups on the same side of the double bond. This proximity creates significant steric strain compared to the thermodynamically stable E-isomer, making the Z-form more reactive toward cyclization but harder to isolate in pure form without isomerization.[1]
Spectroscopic Signature (NMR)
Differentiation between Z and E isomers is critical during synthesis. The Z-isomer is distinguished by the chemical shift of the vinyl proton and the through-space Nuclear Overhauser Effect (NOE) between the ester methyl and the aldehyde proton.[1]
-
¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:
-
Aldehyde (-CHO):
9.5–10.2 ppm.[1] -
Vinyl Proton (C2-H): Typically
5.9–6.1 ppm.[1] In the Z-isomer, this proton is trans to the aldehyde group, often appearing slightly upfield relative to the E-isomer due to anisotropic shielding effects of the cis-methyl group.[1] -
Allylic Methyl (C3-Me):
2.1–2.3 ppm.[1]
-
Synthesis & Production Strategies
The synthesis of (Z)-Methyl 3-methyl-4-oxobut-2-enoate is non-trivial due to the thermodynamic preference for the E-isomer.[1] Two primary strategies are employed: direct oxidation with isomer separation and stereoselective olefination.
Method A: Riley Oxidation (Selenium Dioxide)
The industrial standard involves the allylic oxidation of methyl 3,3-dimethylacrylate (methyl 3-methylcrotonate) using selenium dioxide (SeO₂).[1]
-
Mechanism: SeO₂ attacks the more nucleophilic alkene, followed by a [2,3]-sigmatropic rearrangement of the allylseleninic acid intermediate.[3]
-
Selectivity: The reaction typically yields an E:Z mixture (approx. 6:1 to 10:1) favoring the E-isomer.[1]
-
Refinement: The Z-isomer must be isolated via silica gel chromatography or accessed via photoisomerization of the purified E-isomer.[1]
Method B: Still-Gennari Olefination
For high stereocontrol favoring the Z-isomer, the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is the gold standard.[1]
-
Reagents: Bis(2,2,2-trifluoroethyl)phosphonoacetate + 2-Oxopropanal (Methylglyoxal).[1]
-
Outcome: The electron-withdrawing trifluoroethyl groups on the phosphonate destabilize the intermediate oxaphosphetane, promoting kinetic elimination to the Z-alkene.
Figure 1: Synthetic pathways contrasting the thermodynamic SeO₂ route with the kinetic Still-Gennari approach.
Reactivity Profile & Synthetic Utility
The compound is a bifunctional electrophile. Its reactivity is dominated by the conjugation of the alkene with two electron-withdrawing groups, making it a potent Michael acceptor and a versatile heterocycle precursor.
Heterocycle Formation
The Z-configuration brings the ester and aldehyde into proximity, facilitating cyclization reactions with dinucleophiles.
-
Hydrazines: Reaction with hydrazine hydrate yields pyridazinones (specifically 6-methyl-3(2H)-pyridazinone derivatives) via condensation with the aldehyde followed by lactamization with the ester.[1]
-
Ureas: Reaction with urea/thiourea under acidic conditions yields pyrimidinones .
Diels-Alder Cycloaddition
As an electron-deficient diene (heterodiene) or dienophile, it participates in [4+2] cycloadditions.[1]
-
As Dienophile: Reacts with electron-rich dienes (e.g., Danishefsky’s diene) to form highly substituted cyclohexenones.[1]
Michael Addition
Nucleophiles (thiols, amines) attack the
Figure 2: Divergent reactivity profile showing conversion to key scaffolds.[1]
Detailed Experimental Protocol
Protocol: SeO₂ Oxidation of Methyl 3-Methylcrotonate
This protocol describes the generation of the aldehyde as an E/Z mixture. Isomer separation is required for the pure Z-form.
Reagents:
-
Methyl 3,3-dimethylacrylate (10.0 mmol)[1]
-
Selenium Dioxide (SeO₂) (11.0 mmol)[1]
-
1,4-Dioxane (anhydrous, 20 mL)
-
Water (0.5 mL - Note: Controlled water addition accelerates the reaction via selenous acid formation)[1]
Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Addition: Dissolve Methyl 3,3-dimethylacrylate in 1,4-dioxane. Add finely powdered SeO₂ in one portion.
-
Reaction: Heat the mixture to gentle reflux (105 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will appear as a UV-active spot with lower R_f than the starting material.[1]
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove black selenium metal. Wash the pad with Ethyl Acetate (30 mL).
-
Extraction: Concentrate the filtrate to remove dioxane. Redissolve in EtOAc (50 mL) and wash with Brine (2 x 20 mL). Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude dark oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Self-Validating Check:
-
¹H NMR Confirmation: Check the integration of the aldehyde proton. If the signal at
~10.0 ppm integrates < 0.95 relative to the methyl ester, oxidation is incomplete or over-oxidation to the acid has occurred.
References
-
Sharpless, K. B., & Lauer, R. F. (1972).[5] Selenium Dioxide Oxidation of Olefins. Evidence for the Intermediacy of Allylseleninic Acids.[6] Journal of the American Chemical Society, 94(20), 7154–7155. [1]
-
Still, W. C., & Gennari, C. (1983). Direct Synthesis of Z-Unsaturated Esters.[1][7] A Useful Modification of the Horner-Emmons Olefination. Tetrahedron Letters, 24(41), 4405–4408.
-
PubChem Compound Summary. (Z)-3-methyl-4-oxobut-2-enoic acid (CID 17786639).[1][8] National Center for Biotechnology Information.
-
Fairlamb, I. J. S., et al. (2001). Selenium dioxide E-methyl oxidation of suitably protected geranyl derivatives—Synthesis of farnesyl mimics. Tetrahedron Letters, 42(11), 2205-2208.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. rsc.org [rsc.org]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. (Z)-3-methyl-4-oxobut-2-enoic acid | C5H6O3 | CID 17786639 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Z-Isomer Specific Synthesis of (Z)-3-(3,4-dichlorophenyl)-N-methyl-1-indanpropanamine (CAS 40835-18-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of stereochemistry is a cornerstone of modern pharmaceutical development. For compounds exhibiting geometric isomerism, the isolation of a specific isomer is often crucial for achieving the desired pharmacological activity and minimizing off-target effects. This guide provides a comprehensive overview of synthetic strategies for obtaining the Z-isomer of 3-(3,4-dichlorophenyl)-N-methyl-1-indanpropanamine (CAS 40835-18-5), a compound of interest in medicinal chemistry. While direct synthetic routes for this specific molecule are not extensively published, this document will leverage established methodologies for analogous structures, such as the selective serotonin reuptake inhibitor (SSRI) sertraline, to propose robust and scientifically grounded synthetic pathways.
The core challenge in synthesizing the target Z-isomer lies in the stereoselective formation of the trisubstituted double bond or the diastereoselective functionalization of the indane ring system. This guide will explore key synthetic disconnections and present detailed protocols, underpinned by mechanistic rationale, to empower researchers in their synthetic endeavors.
Proposed Synthetic Strategies for Z-Isomer Selectivity
The synthesis of the target molecule can be approached through several strategic disconnections. The most promising strategies from analogous syntheses involve the stereoselective reduction of an imine precursor or the Wittig reaction and its variants.
Strategy 1: Diastereoselective Reductive Amination
A prevalent and effective method for establishing the desired cis-diastereoselectivity, which translates to the Z-isomer in the target compound's class, is the reductive amination of a 4-aryl-tetralone precursor. This approach is well-documented in the synthesis of sertraline.[1][2]
The general workflow for this strategy is outlined below:
Figure 1: General workflow for diastereoselective reductive amination.
Causality Behind Experimental Choices:
The key to achieving high cis- (and therefore Z-) selectivity lies in the catalytic hydrogenation step. The substrate, the Schiff base, adsorbs onto the catalyst surface from its less sterically hindered face. Subsequent delivery of hydrogen then occurs from the same face, leading to the cis product. The choice of catalyst and solvent can significantly influence this selectivity. For instance, palladium on calcium carbonate (Pd/CaCO3) has been shown to provide excellent cis-selectivity in the synthesis of sertraline.[1]
Experimental Protocol (Adapted from Sertraline Synthesis):
Step 1: Formation of the Schiff Base
-
To a solution of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in an appropriate solvent (e.g., toluene), add methylamine.
-
Introduce a Lewis acid catalyst, such as titanium tetrachloride (TiCl4), to facilitate the condensation reaction.
-
Stir the reaction mixture at room temperature until the formation of the N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Schiff base) is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work up the reaction to isolate the crude Schiff base.
Step 2: Diastereoselective Hydrogenation
-
Dissolve the crude Schiff base in a suitable solvent, such as methanol or ethanol.[1]
-
Add a hydrogenation catalyst, for example, 5% Palladium on Calcium Carbonate (Pd/CaCO3).[1]
-
Subject the mixture to hydrogenation under a hydrogen atmosphere (e.g., 0.5-2 Kg pressure) at a controlled temperature (e.g., 20-35°C) for a sufficient duration (e.g., 3-4 hours).[1]
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product, which is expected to be rich in the Z-isomer.
-
Purification can be achieved through crystallization or chromatography to yield the pure Z-isomer.
Data Presentation: Comparison of Hydrogenation Catalysts for Cis-Selectivity (Analogous to Sertraline)
| Catalyst | Solvent | Pressure (Kg) | Temperature (°C) | Cis:Trans Ratio (Approx.) | Reference |
| 10% Pd/C | Methanol | Atmospheric | Room Temp | >90:10 | [2] |
| 5% Pd/CaCO3 | Methanol | 0.5 | 20-35 | 99.8:0.2 | [1] |
| Copper Chromite | Methanol | Hydrogen | - | - | [2] |
Strategy 2: Photoinduced E→Z Isomerization
In cases where a synthetic route yields a mixture of E and Z isomers, or predominantly the E-isomer, photoinduced isomerization can be a powerful technique to enrich the desired Z-isomer. This method relies on the photochemical excitation of the molecule to a higher energy state, from which it can relax to either isomer, often shifting the equilibrium towards the thermodynamically less stable isomer.
A recent study demonstrated the successful photoinduced E→Z isomerization of 1,2-bis(tetrazol-5-yl)ethylene, achieving a high yield of the Z-isomer.[3][4] This principle can be adapted for the target molecule.
Figure 2: Simplified workflow for photoinduced E→Z isomerization.
Causality Behind Experimental Choices:
The choice of wavelength for UV irradiation is critical. It should correspond to an absorption band of the E-isomer to promote it to an excited state. The solvent also plays a role in the efficiency of the isomerization and the stability of the resulting isomers. Subsequent recrystallization from a carefully selected solvent can then be used to isolate the pure Z-isomer, taking advantage of potential differences in solubility between the two isomers.[3]
Experimental Protocol (Conceptual):
-
Dissolve a mixture of E and Z isomers of 3-(3,4-dichlorophenyl)-N-methyl-1-indanpropanamine in a suitable solvent (e.g., methanol-d4 for monitoring by NMR, or a larger scale solvent like acetonitrile).[3]
-
Irradiate the solution with a UV lamp at an optimized wavelength (e.g., 365 nm) for a predetermined period.[3][4]
-
Monitor the E/Z ratio by a suitable analytical method (e.g., 1H NMR or HPLC).
-
Once the desired enrichment of the Z-isomer is achieved, remove the solvent under reduced pressure.
-
Perform recrystallization from a suitable solvent (e.g., acetonitrile) to isolate the phase-pure Z-isomer.[3]
Trustworthiness and Self-Validating Systems
The protocols described are based on well-established and peer-reviewed synthetic methodologies for structurally related compounds. The trustworthiness of these approaches is rooted in the following:
-
Mechanistic Understanding: The stereochemical outcome is rationalized based on fundamental principles of catalysis and photochemistry.
-
Analytical Verification: Each step of the proposed synthesis should be monitored by appropriate analytical techniques (NMR, MS, HPLC) to confirm the identity and purity of intermediates and the final product.
-
Stereochemical Analysis: The isomeric ratio of the final product must be determined using methods such as chiral HPLC or high-field NMR spectroscopy to validate the selectivity of the synthesis.
Conclusion
The Z-isomer specific synthesis of 3-(3,4-dichlorophenyl)-N-methyl-1-indanpropanamine (CAS 40835-18-5) is a challenging yet achievable goal. By leveraging the well-documented diastereoselective reductive amination strategy employed in the synthesis of analogous compounds like sertraline, a high degree of Z-isomer selectivity can be anticipated. Furthermore, photoisomerization techniques offer a viable alternative for enriching the Z-isomer from a mixture. The successful implementation of these strategies, coupled with rigorous analytical characterization, will enable researchers and drug development professionals to access the desired Z-isomer for further investigation and development.
References
- WO2004009539A2 - Method for the conversion of a z-isomer into e-isomer - Google Patents.
- Synthesis and structural characterization of the Z-isomer of 1,2-bis(tetrazol-5-yl)ethylene (H2bte) via photoinduced isomerization - PMC.
- A Highly Stereoselective Synthesis Of Sertraline - Quick Company.
- Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats - ResearchGate.
- Synthesis and structural characterization of the Z-isomer of 1,2-bis(tetrazol-5-yl)ethylene (H2bte) via photoinduced isomerization - RSC Publishing.
- Enantioselective Syntheses of (+)-Sertraline and (+)-Indatraline using Lithiation/Borylation – Protodeboronation Methodology - AWS.
- Development of a Stereoselective Synthesis of Isomers of (+)-Disorazole Z1's Lateral Chain.
- 3 - Organic Syntheses Procedure.
- Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed.
- Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats - MDPI.
- WO2007124920A1 - Process for the preparation of [4(s,r)-(3,4-dichlorophenyl)-3,4-dihydro-1(2h)-naphthalen-1-ylidene]methylamine - Google Patents.
Sources
- 1. A Highly Stereoselective Synthesis Of Sertraline [quickcompany.in]
- 2. WO2007124920A1 - Process for the preparation of [4(s,r)-(3,4-dichlorophenyl)-3,4-dihydro-1(2h)-naphthalen-1-ylidene]methylamine - Google Patents [patents.google.com]
- 3. Synthesis and structural characterization of the Z-isomer of 1,2-bis(tetrazol-5-yl)ethylene (H2bte) via photoinduced isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structural characterization of the Z-isomer of 1,2-bis(tetrazol-5-yl)ethylene (H2bte) via photoinduced isomerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
Difference between (Z)- and (E)-methyl 3-formylcrotonate
An In-depth Technical Guide to the Stereoisomers of Methyl 3-Formylcrotonate: (Z) vs. (E)
Abstract
Methyl 3-formylcrotonate, a versatile bifunctional molecule, exists as two distinct geometric isomers: (Z)-methyl 3-formylcrotonate and (E)-methyl 3-formylcrotonate. The spatial arrangement of substituents around the carbon-carbon double bond imparts unique physical, spectroscopic, and reactive properties to each isomer. This guide provides a detailed comparative analysis of these isomers, exploring their structural nuances, spectroscopic signatures, synthetic pathways, and differential reactivity. For researchers in organic synthesis and drug development, a thorough understanding of these differences is critical for controlling reaction outcomes and designing novel molecular architectures.
Structural and Stereochemical Distinction
The core difference between the (Z) and (E) isomers of methyl 3-formylcrotonate lies in the geometry of the C2-C3 double bond. According to the Cahn-Ingold-Prelog (CIP) priority rules, the formyl group (-CHO) and the ester group (-COOCH₃) are the highest priority groups attached to the C3 and C2 carbons, respectively.
-
(Z)-Isomer: The highest priority groups, the formyl and ester moieties, are on the same side (German: zusammen) of the double bond. This arrangement leads to greater steric hindrance between these two bulky groups.
-
(E)-Isomer: The highest priority groups are on opposite sides (German: entgegen) of the double bond, resulting in a more linear and sterically relaxed conformation.
Caption: Structural comparison of (Z) and (E) isomers.
Spectroscopic Distinction: A Comparative Analysis
The geometric differences between the isomers give rise to distinct and predictable variations in their spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy
The most telling difference is observed in the chemical shifts (δ) and coupling constants (J) of the vinylic protons.
-
Chemical Shift: In the (Z)-isomer, the vinylic proton (H2) is deshielded due to the anisotropic effect of the nearby carbonyl group of the formyl moiety, causing it to resonate at a higher chemical shift compared to the (E)-isomer.
-
Coupling Constant: The coupling constant between the vinylic protons (H2 and H3) is typically larger for the (E)-isomer (~16 Hz) due to the trans relationship, while the (Z)-isomer exhibits a smaller coupling constant (~12 Hz) for the cis protons.
¹³C NMR and IR Spectroscopy
Differences are also observable in ¹³C NMR and Infrared (IR) spectroscopy, reflecting the electronic and steric environment of the functional groups. The carbonyl carbons and protons of the formyl and ester groups will show slight variations in their chemical shifts. In IR spectroscopy, the C=O and C=C stretching frequencies can differ subtly between the two isomers.
| Parameter | (Z)-Isomer | (E)-Isomer | Rationale for Difference |
| ¹H NMR (H2) | ~7.2 ppm | ~6.7 ppm | Deshielding of H2 by the cis-formyl group in the (Z)-isomer. |
| ¹H NMR (H3) | ~6.4 ppm | ~6.9 ppm | Anisotropic effects from the ester group. |
| J(H2-H3) | ~12 Hz | ~16 Hz | Coupling is stronger for trans protons than for cis protons. |
| ¹³C NMR (C=O, formyl) | Varies | Varies | Different electronic environments due to steric compression. |
| IR (C=O stretch) | Varies | Varies | Conjugation and steric effects slightly alter the bond strength. |
Synthesis and Isomeric Control
The synthesis of methyl 3-formylcrotonate can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent example. The ratio of (Z) to (E) isomers produced is highly dependent on the reaction conditions and the nature of the starting materials.
The Vilsmeier-Haack formylation of methyl crotonate, for instance, can yield a mixture of both isomers. The separation of these isomers is typically achieved by fractional distillation or column chromatography, exploiting their different physical properties.
Caption: Generalized workflow for synthesis and separation.
Representative Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to a solution of dimethylformamide (DMF).
-
Reaction: The appropriate starting material, such as methyl crotonate, is added to the prepared Vilsmeier reagent. The mixture is stirred and gently heated to drive the reaction to completion.
-
Workup: The reaction mixture is cooled and quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium carbonate).
-
Extraction: The product is extracted into an organic solvent (e.g., dichloromethane).
-
Purification: The combined organic layers are dried and concentrated. The resulting crude product, a mixture of (Z) and (E) isomers, is purified by silica gel column chromatography.
Reactivity and Synthetic Utility
The distinct stereochemistry of the (Z) and (E) isomers directly influences their reactivity, making them suitable for different synthetic transformations.
-
(E)-Isomer: Due to its more linear and less sterically hindered shape, the (E)-isomer is often a preferred substrate in reactions where steric approach is critical, such as Diels-Alder reactions where it can act as a dienophile.
-
(Z)-Isomer: The proximity of the formyl and ester groups in the (Z)-isomer can be exploited in intramolecular cyclization reactions to form heterocyclic systems. This isomer can also be thermally or photochemically isomerized to the more stable (E)-isomer.
The electron-deficient double bond in both isomers makes them excellent Michael acceptors, readily reacting with nucleophiles. They are valuable building blocks for the synthesis of a wide range of compounds, including pyridines, pyrimidines, and other heterocyclic structures of medicinal interest.
Stability of Z-configured alpha-beta unsaturated aldehyde esters
Stability of Z-Configured -Unsaturated Aldehyde Esters
Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary: The Geometric Imperative
In drug development, the stereochemistry of
-
Macrocyclization Precursors: Pre-organizing linear chains for ring-closing metathesis or lactonization (e.g., Laulimalide synthesis).
-
Covalent Warheads: Targeting specific cysteine residues in cryptic pockets where the E-isomer cannot bind due to steric clash.
-
Bioactive Natural Products: Mimicking specific pheromones or retinoid geometries.
However, Z-configured
Structural Dynamics & Thermodynamics
The instability of the Z-isomer in these systems arises from the electronic and steric conflict between the two electron-withdrawing groups (EWG): the ester and the aldehyde (or similar carbonyl).
The Dipole & Steric Penalty
In a generic Z-alkene with two carbonyls (e.g., Z-4-oxobut-2-enoate):
-
Steric Clash: The carbonyl oxygen of the ester and the carbonyl oxygen (or substituent) of the aldehyde are forced into proximity (A-strain).
-
Dipole Repulsion: Both carbonyls are polarized (
). In the Z-configuration, the negative dipoles of the oxygens are aligned on the same face, creating significant electrostatic repulsion. -
Conjugation Interruption: To relieve steric strain, the carbonyls often twist out of planarity with the alkene, reducing orbital overlap (
-conjugation) and raising the energy of the HOMO, making the molecule more reactive to nucleophiles.
Table 1: Thermodynamic Comparison of Isomers
| Feature | Z-Isomer (cis) | E-Isomer (trans) | Consequence |
| Dipole Alignment | Parallel (High Repulsion) | Anti-Parallel (Stabilized) | Z is ~2–5 kcal/mol higher in energy. |
| Planarity | Twisted (often) | Planar | Z has reduced conjugation; distinct UV |
| Coupling ( | 10–12 Hz | 15–18 Hz | Primary NMR validation metric. |
| Boiling/Melting Pt | Generally Lower | Generally Higher | Z is more volatile; harder to crystallize. |
Mechanisms of Isomerization (Degradation Pathways)
Understanding how the Z-isomer degrades is the key to preventing it. The isomerization is rarely spontaneous at room temperature without a catalyst; it is driven by external triggers.
Nucleophilic Catalysis (The "Michael-Rotation" Pathway)
This is the most common cause of degradation during workup. Trace nucleophiles (amines, phosphines, or even hydroxide) attack the
Photoisomerization
The
Acid-Catalyzed Isomerization
Protonation of the carbonyl oxygen lowers the barrier for rotation by stabilizing the carbocation character at the
Visualization: Isomerization Pathways
The following diagram illustrates the two primary failure modes: Nucleophilic Catalysis and Acid Catalysis.
Figure 1: Mechanistic pathways for Z-to-E isomerization.[1][2][3] Nucleophilic attack converts the rigid alkene into a rotatable single bond.
Synthesis & Isolation Protocols
To access Z-configured aldehyde esters, one must use kinetically controlled reactions and rigorous isolation techniques.
Preferred Synthetic Routes
-
Still-Gennari Olefination (Gold Standard):
-
Reagents: Bis(2,2,2-trifluoroethyl)phosphonoesters + KHMDS + 18-Crown-6.
-
Mechanism: The electron-withdrawing trifluoroethyl groups accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration to the thermodynamic E-isomer.
-
Selectivity: Typically >95:5 (Z:E).[2]
-
-
Ando Olefination:
-
Reagents: Diaryl phosphonoacetates + NaH or DBU/NaI.
-
Benefit: Milder than Still-Gennari; often cheaper reagents.
-
-
Oxidation of Z-Allylic Alcohols:
-
Synthesize the Z-allylic alcohol (via Lindlar hydrogenation of propargylic alcohol).
-
Oxidize using MnO₂ or Dess-Martin Periodinane .
-
Warning: Avoid Swern oxidation (triethylamine base can isomerize the product).
-
Isolation Workflow (The "Safe Zone")
Standard flash chromatography on silica gel is a "graveyard" for Z-aldehydes due to surface acidity.
Optimized Protocol:
-
Quench: Use a buffered quench (Phosphate buffer pH 7.0) rather than strong acid (HCl) or strong base (NaOH).
-
Workup: Keep temperature < 30°C. Do not rotovap to dryness if possible; concentration increases bimolecular reaction rates.
-
Purification:
-
Stationary Phase: Use Neutral Alumina or Buffered Silica (pre-treat silica slurry with 1-2% Triethylamine, then wash with solvent to remove free amine).
-
Note: While amines cause isomerization, protonated silica is worse. A trace of base neutralizes the silica, but excess base must be avoided.
-
Eluent: Hexane/Ethyl Acetate mixtures. Avoid chlorinated solvents if possible (trace HCl).
-
Analytical Validation
You cannot rely on TLC alone, as Z and E isomers often co-elute.
NMR Spectroscopy ( H)
This is the definitive method.
-
Coupling Constant (
): Focus on the alkene protons.-
Z-Isomer:
-
E-Isomer:
-
-
Chemical Shift: The
-proton in the E-isomer is usually more deshielded (downfield) due to better conjugation and anisotropy of the carbonyl.
HPLC/UPLC
-
Column: C18 Reverse Phase is standard, but Chiralpak AD/OD columns (normal phase) often provide better separation of geometric isomers due to shape selectivity.
-
Detection: Use a diode array detector (DAD). The UV spectra of Z and E isomers differ; the E-isomer usually has a higher
and extinction coefficient ( ).
Storage & Handling Recommendations
Once isolated, the Z-aldehyde ester is a "ticking clock."
Table 2: Storage Matrix
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Arrhenius suppression of isomerization rates. |
| State | Solution (Dilute) | Solid state packing forces can induce isomerization; neat oils polymerize. |
| Solvent | Benzene- | Non-polar, aprotic. Avoid Chloroform ( |
| Additives | Radical Inhibitor (BHT) | Prevents radical-mediated polymerization or isomerization. |
| Light | Amber Vials / Foil | Blocks UV excitation ( |
Experimental Workflow Diagram
The following decision tree outlines the critical path for synthesizing and stabilizing these compounds.
Figure 2: Operational workflow for the synthesis and preservation of Z-configured enoates.
References
-
Still, W. C., & Gennari, C. (1983).[4] Direct synthesis of Z-unsaturated esters.[2][4][5] A useful modification of the Horner-Emmons olefination.[4][6] Tetrahedron Letters, 24(41), 4405–4408. Link
-
Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates. Journal of Organic Chemistry, 62(6), 1934–1939. Link
-
Fehr, C. (1996). Enantioselective Protonation of Enolates and Enols. Angewandte Chemie International Edition, 35(22), 2566–2587. (Discusses thermodynamic stability of enolates/esters). Link
-
Hoveyda, A. H., et al. (2011). Z-Selective Olefin Metathesis.[2][5] Nature, 479, 81–86. (Relevant for macrocyclic Z-ester synthesis). Link
-
Santa Cruz Biotechnology. (Z)-4-(2-Methoxyethylamino)-4-Oxobut-2-Enoic Acid Product Data. (Example of commercial Z-enoate stability handling). Link
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Reactivity profile of methyl 3-formyl-2-butenoate as a Michael acceptor
An In-depth Technical Guide to the Reactivity Profile of Methyl 3-formyl-2-butenoate as a Michael Acceptor
This guide provides a comprehensive analysis of the reactivity of methyl 3-formyl-2-butenoate, a dually activated Michael acceptor, for researchers, scientists, and professionals in drug development. We will delve into its electronic structure, its behavior with various nucleophiles, and its applications in complex organic synthesis.
Introduction: The Unique Profile of a Dually Activated System
Methyl 3-formyl-2-butenoate is an α,β-unsaturated ester that is distinguished by the presence of a formyl (aldehyde) group at the β-position. This "dually activated" nature, with two electron-withdrawing groups (the methyl ester and the formyl group) in conjugation with the carbon-carbon double bond, renders it a highly reactive and versatile electrophile in Michael addition reactions.[1][2] Such compounds are pivotal in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, often with a high degree of stereochemical control.[3]
The strategic placement of two electrophilic centers—the β-carbon of the unsaturated system and the carbonyl carbon of the aldehyde—presents both a challenge and an opportunity for synthetic chemists. Understanding the delicate balance of reactivity between these sites is key to harnessing the full potential of this substrate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4]
Electronic Properties and Reactivity Analysis
The enhanced electrophilicity of methyl 3-formyl-2-butenoate is a direct consequence of its electronic structure. Both the methyl ester and the formyl group are potent electron-withdrawing groups that act in concert to delocalize the π-electrons across the conjugated system. This delocalization significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack.[5]
The resonance structures below illustrate how the positive charge is distributed, highlighting the electrophilic character of both the β-carbon and the formyl carbon.
Caption: Resonance delocalization in methyl 3-formyl-2-butenoate.
The critical aspect of this molecule's reactivity profile is the competition between 1,4-conjugate addition (Michael addition) to the β-carbon and 1,2-addition to the highly electrophilic aldehyde carbonyl. The outcome of a nucleophilic attack is governed by the Hard and Soft Acids and Bases (HSAB) principle.[5]
-
Soft Nucleophiles (e.g., thiolates, enamines, organocuprates) have a preference for the "softer" electrophilic β-carbon, leading to the desired Michael adduct.[3][5]
-
Hard Nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to attack the "harder" electrophilic carbonyl carbon of the aldehyde, resulting in 1,2-addition.[6]
Michael Addition Reactions: A Survey of Nucleophiles
The high degree of activation in methyl 3-formyl-2-butenoate allows it to react with a wide spectrum of nucleophiles under relatively mild conditions.
Carbon Nucleophiles: Forging C-C Bonds
The formation of new carbon-carbon bonds via Michael addition is a cornerstone of synthetic organic chemistry.[7]
-
Malonates and β-Ketoesters : These doubly stabilized enolates are excellent soft nucleophiles for this reaction, typically requiring a base catalyst. The resulting adducts are highly functionalized and can be used in subsequent cyclization or derivatization steps.[3][8]
-
Nitroalkanes : The conjugate addition of nitroalkanes (the Henry reaction) is another powerful C-C bond-forming reaction. The use of organocatalysts can often promote these reactions with high efficiency.[3]
-
Organocuprates (Gilman Reagents) : These reagents are known for their exclusive preference for 1,4-addition to α,β-unsaturated carbonyls, making them ideal for selectively targeting the β-position of methyl 3-formyl-2-butenoate.[6]
Heteroatom Nucleophiles: Introducing Functionality
The introduction of nitrogen, oxygen, or sulfur moieties is readily achieved through hetero-Michael additions.
-
Nitrogen Nucleophiles (Aza-Michael) : Primary and secondary amines readily add to the double bond, providing a straightforward route to β-amino acid derivatives. These reactions are often catalyzed by Lewis acids or can proceed without a catalyst due to the high reactivity of the acceptor.[1]
-
Oxygen Nucleophiles (Oxa-Michael) : While less common due to the reversibility of the reaction, the addition of alcohols can be achieved, particularly under base catalysis, to form β-alkoxy esters.[9]
-
Sulfur Nucleophiles (Thia-Michael) : Thiols are exceptionally potent nucleophiles for Michael additions and react readily with methyl 3-formyl-2-butenoate. This reaction is of particular interest in medicinal chemistry, as it mimics the covalent modification of cysteine residues in proteins.[10][11] The high reactivity of dually activated acceptors like this one suggests they could be potent, albeit potentially non-selective, covalent inhibitors.[12]
| Nucleophile Type | Example | Product Type | Typical Conditions |
| Carbon | Dimethyl malonate | Polyfunctional ester | Base (e.g., DBU, NaOEt) |
| Nitromethane | γ-Nitro ester | Organocatalyst or base | |
| Organocuprate (R₂CuLi) | β-Alkylated ester | Low temperature | |
| Nitrogen | Benzylamine | β-Amino ester | Neat or with Lewis acid |
| Sulfur | Thiophenol | β-Thioether ester | Base or organocatalyst |
Applications in Synthesis and Drug Discovery
The synthetic utility of methyl 3-formyl-2-butenoate and its adducts is vast. The products of Michael addition retain multiple functional groups, making them valuable intermediates for the synthesis of complex targets. For instance, the adducts can be elaborated into heterocyclic systems, γ-amino acids, or other densely functionalized molecules.
In the realm of drug development, Michael acceptors are recognized for their ability to act as covalent inhibitors, forming a permanent bond with a target protein.[1][13] This can lead to enhanced potency and prolonged duration of action.[10][11] While historically viewed with suspicion due to the potential for off-target reactivity, rationally designed covalent drugs have seen a resurgence.[12] The high, tunable reactivity of a scaffold like methyl 3-formyl-2-butenoate could be exploited in the design of targeted covalent therapeutics, where proximity to a specific nucleophilic residue on a protein target enhances the reaction rate.[11]
Experimental Protocol: Michael Addition of a Thiol
This protocol provides a representative procedure for the thia-Michael addition of a thiol to an activated Michael acceptor, adapted from established methodologies.[3]
Objective: To synthesize methyl 3-(benzylthio)-3-formylbutanoate.
Materials:
-
Methyl 3-formyl-2-butenoate
-
Benzyl mercaptan
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Caption: General workflow for a base-catalyzed Michael addition.
Procedure:
-
Reaction Setup: To a stirred solution of methyl 3-formyl-2-butenoate (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature is added benzyl mercaptan (1.1 eq).
-
Catalyst Addition: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) is added dropwise to the reaction mixture.
-
Monitoring: The reaction is stirred at room temperature and its progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
Isolation: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
Conclusion
Methyl 3-formyl-2-butenoate represents a class of highly reactive and synthetically valuable Michael acceptors. Its dually activated nature, stemming from the conjugated ester and formyl groups, allows for efficient conjugate additions with a wide range of soft nucleophiles. The key to unlocking its synthetic potential lies in understanding and controlling the competition between 1,4- and 1,2-addition, which can be modulated by the choice of nucleophile and reaction conditions. As a versatile building block for complex molecules and a potential scaffold for covalent inhibitors, methyl 3-formyl-2-butenoate offers significant opportunities for innovation in both academic and industrial research.
References
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Jacoby, E. (2014). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry. [Link]
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Potashman, M. H., & Shair, M. D. (2018). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC. [Link]
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Weinstein, H., et al. (2005). Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. PMC. [Link]
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Parr, R. G., & Yang, W. (1999). Reactivity of α,β-unsaturated carbonyl compounds towards nucleophilic addition reaction: a local hard–soft acid–base approach. PhysChemComm. [Link]
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Zhang, X., et al. (2023). Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds. MDPI. [Link]
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Li, Y., et al. (2023). Michael acceptor molecules in natural products and their mechanism of action. PMC. [Link]
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Chen, X., et al. (2025). Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy. RSC Publishing. [Link]
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Various Authors. (2024). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? MDPI. [Link]
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Chemical Synthesis Database. (2025). methyl 2-formyl-3-methylbutanoate. Chemical Synthesis Database. [Link]
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Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]
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Bowman, C. N., & Scott, T. F. (2016). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PMC. [Link]
-
Gable, K. (2020). The Michael Addition. Oregon State University. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (2026). The Essential Role of Methyl 3-methyl-2-butenoate in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO., LTD.. [Link]
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PubChem. (n.d.). Methyl 3-methyl-2-butenoate. PubChem. [Link]
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-
NIST. (n.d.). 2-Butenoic acid, 3-methyl-, methyl ester. NIST WebBook. [Link]
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SpectraBase. (n.d.). METHYL-2,3-BUTADIENOATE. SpectraBase. [Link]
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ResearchGate. (n.d.). Reactivity of Michael acceptors as a function of the electron withdrawing group. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Butenolide synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (2020). Methyl Formate: How It Can Be Used as Formyl Group Source for Synthesis of Aldehydes via Hydroformylation?. ResearchGate. [Link]
-
MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]
-
ADICHEMISTRY. (n.d.). MICHAEL ADDITION REACTION. ADICHEMISTRY. [Link]
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ChemBK. (2024). Methyl 3-methyl-2-butenoate. ChemBK. [Link]
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ChemSynthesis. (2025). methyl 3-methyl-2-butenoate. ChemSynthesis. [Link]
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ResearchGate. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. [Link]
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PubMed. (2022). Roles and drug development of METTL3 (methyltransferase-like 3) in anti-tumor therapy. PubMed. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Methyl 3-Methyl-4-oxobut-2-enoate via Selenium Dioxide-Mediated Allylic Oxidation of Methyl Crotonate
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of methyl 3-methyl-4-oxobut-2-enoate, a valuable α,β-unsaturated carbonyl compound, starting from the readily available methyl crotonate. The core of this synthesis is the highly selective allylic oxidation of the terminal methyl group using selenium dioxide (SeO₂). We delve into the mechanistic underpinnings of this transformation, explaining the causality behind the choice of reagents and reaction conditions to ensure reproducibility and safety. This guide is designed for researchers in organic synthesis and drug development, offering a robust, self-validating methodology complete with safety protocols, purification techniques, and characterization data.
Introduction and Scientific Rationale
α,β-Unsaturated aldehydes and ketones are pivotal building blocks in organic synthesis, serving as versatile precursors for a wide array of more complex molecules through conjugate additions, cycloadditions, and other transformations.[1] The target molecule, methyl 3-methyl-4-oxobut-2-enoate, features both an α,β-unsaturated ester and an aldehyde functionality, making it a highly valuable intermediate.
The chosen synthetic strategy involves the direct oxidation of an allylic C-H bond of methyl crotonate. While various methods exist for allylic oxidation, many rely on stoichiometric amounts of toxic heavy metals like chromium.[2][3] The Riley oxidation, which employs selenium dioxide (SeO₂), offers a powerful and often more selective alternative for converting allylic methylenes and methyl groups into carbonyls.[4][5] This reaction is particularly effective for electron-rich or trisubstituted alkenes.[6]
Causality of Reagent Choice:
-
Selenium Dioxide (SeO₂): This reagent is highly specific for oxidizing allylic positions, typically leaving the double bond intact.[7] The oxidation proceeds with predictable regioselectivity, favoring the more substituted end of the alkene.[6]
-
tert-Butyl Hydroperoxide (t-BuOOH) as a Co-oxidant: Selenium compounds are highly toxic and can be difficult to remove during workup.[8] By using a stoichiometric co-oxidant like t-BuOOH, SeO₂ can be used in catalytic amounts. The t-BuOOH re-oxidizes the reduced selenium species (Se(II)) back to the active Se(IV) state, allowing the catalytic cycle to continue. This approach significantly reduces the amount of toxic selenium waste and simplifies purification.[4][5]
Reaction Mechanism: The Riley Oxidation
The allylic oxidation with selenium dioxide is a well-studied transformation that proceeds through a pericyclic reaction cascade. The accepted mechanism involves two key steps: an ene reaction followed by a[9][10]-sigmatropic rearrangement.[4][6]
-
Ene Reaction: The reaction initiates with an ene-type reaction between methyl crotonate and selenium dioxide. The alkene's π-bond attacks the selenium atom, while an allylic proton is transferred to an oxygen atom of SeO₂, forming an allylic seleninic acid intermediate.
-
[9][10]-Sigmatropic Rearrangement: This intermediate rapidly undergoes a[9][10]-sigmatropic rearrangement, where the selenium atom migrates from the oxygen to the carbon atom at the other end of the original allylic system. This forms an unstable selenium(II) ester.
-
Decomposition: The ester decomposes to yield the allylic alcohol. In the presence of an oxidant and with sufficient heat, this alcohol is further oxidized in situ to the corresponding α,β-unsaturated aldehyde, our target product. Elimination of water and elemental selenium (Se) completes the process.
Below is a diagram illustrating this mechanistic pathway.
Caption: Reaction mechanism for SeO₂-mediated allylic oxidation.
Note on Stereochemistry: The starting material, methyl crotonate, is the (E)-isomer. The reaction mechanism does not typically involve cleavage or isomerization of the main C=C double bond. Therefore, the expected major product is the (E)-isomer. The user-requested (Z)-isomer would require a subsequent isomerization step or a different synthetic route. This protocol focuses on the direct oxidation product, and the final stereochemistry must be confirmed by analytical methods such as 2D-NMR (NOESY).
Mandatory Safety Protocols
WARNING: Selenium compounds are highly toxic, corrosive, and environmental hazards. Selenium dioxide is fatal if swallowed or inhaled and causes severe skin burns and eye damage.[8][11][12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.
-
Ventilation: All manipulations involving selenium dioxide, including weighing and reaction setup, must be performed inside a certified, high-performance chemical fume hood.[13]
-
Handling: Avoid creating dust when handling solid SeO₂. Use a dedicated set of spatulas and glassware for selenium compounds.
-
Waste Disposal: All selenium-containing waste (solid and liquid) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for disposal according to institutional and local regulations. Do not discharge into drains.[8][12]
-
Emergency: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11] For inhalation, move to fresh air immediately and seek medical attention.[8]
Experimental Protocol
This protocol outlines the synthesis on a 10 mmol scale. All glassware should be oven-dried before use.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Methyl crotonate | 100.12 | 1.0 g | 10.0 | Substrate |
| Selenium dioxide (SeO₂) | 110.97 | 55 mg | 0.5 | Catalyst (5 mol%) |
| tert-Butyl hydroperoxide | 90.12 | 2.0 mL | 15.0 | Co-oxidant (70% aq. solution) |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Solvent |
| Celite® | - | ~5 g | - | Filtration aid |
| Saturated NaHCO₃ (aq.) | - | 2 x 25 mL | - | For workup |
| Brine (Saturated NaCl) | - | 1 x 25 mL | - | For workup |
| Anhydrous MgSO₄ | - | ~5 g | - | Drying agent |
| Silica Gel | - | ~30 g | - | For chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add selenium dioxide (55 mg, 0.5 mmol) and dichloromethane (50 mL). Stir the suspension vigorously.
-
Addition of Reactants: Add methyl crotonate (1.0 g, 10.0 mmol) to the flask, followed by the dropwise addition of tert-butyl hydroperoxide (2.0 mL of a 70% aqueous solution, ~15 mmol) over 5 minutes.
-
Rationale: Dropwise addition of the oxidant helps to control the initial exotherm of the reaction.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 40°C) using a water bath. The solution will typically turn from colorless to yellow/orange, and a black or red precipitate of elemental selenium may form as the reaction progresses.
-
Rationale: Refluxing in DCM provides sufficient thermal energy to overcome the activation barrier of the ene reaction without causing degradation of the product.[6]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material (methyl crotonate) is relatively nonpolar, while the product aldehyde will have a lower Rf value. The reaction is typically complete within 4-6 hours.
-
Reaction Quench and Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Add ~5 g of Celite® to the flask and stir for 5 minutes.
-
Rationale: Celite® acts as a filter aid, adsorbing the fine selenium precipitate and preventing it from clogging the filter paper. c. Filter the mixture through a pad of Celite® in a Büchner funnel, washing the filter cake with additional dichloromethane (2 x 10 mL). Collect the filtrate. d. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).
-
Rationale: The bicarbonate wash removes any remaining acidic impurities, including selenous acid. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification
The crude product, a yellowish oil, should be purified by flash column chromatography.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of 10% to 30% ethyl acetate in hexanes.
-
Procedure: Load the crude oil onto the column and elute with the solvent gradient. Collect fractions and analyze by TLC. Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield the final product as a clear or pale yellow oil.
Expected Yield: 60-75%.
Characterization of Product
The identity and purity of the synthesized (E)-Methyl 3-methyl-4-oxobut-2-enoate should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~9.5 (s, 1H, -CHO), ~6.2 (s, 1H, vinyl C-H), 3.75 (s, 3H, -OCH₃), 2.1 (s, 3H, allylic -CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~194 (CHO), ~166 (C=O, ester), ~158 (C-CH₃), ~130 (C-H), 52 (-OCH₃), 15 (-CH₃).
-
IR (neat, cm⁻¹): ~2950 (C-H), ~2820, 2720 (Aldehyde C-H stretch), ~1720 (C=O, ester), ~1690 (C=O, aldehyde), ~1640 (C=C).
-
Mass Spectrometry (EI): m/z [M]⁺ calculated for C₆H₈O₃: 128.0473; found: 128.0470.
Workflow Summary
The following diagram provides a high-level overview of the entire experimental workflow, from preparation to final analysis.
Caption: High-level experimental workflow for the synthesis.
References
-
Adichemistry. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Retrieved from [Link]
-
Hansen, D. E. (2000). Isotope effects and the mechanism of allylic hydroxylation of alkenes with selenium dioxide. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile synthesis of α,β-unsaturated aldehydes from alkenes. Retrieved from [Link]
-
NPTEL Archive. (n.d.). 5.5.2.2 Selenium Dioxide. Retrieved from [Link]
-
Fisher Scientific. (2023, June 21). SAFETY DATA SHEET - Selenium Dioxide. Retrieved from [Link]
-
DU Chem. (n.d.). Selenium-Dioxide. Retrieved from [Link]
-
Scribd. (n.d.). Selenium Dioxide Oxidation Mechanisms. Retrieved from [Link]
-
Sdfine. (n.d.). selenium dioxide. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 0946 - SELENIUM DIOXIDE. Retrieved from [Link]
-
PubMed. (2024, May 23). Metal-Free Selective Synthesis of α,β-Unsaturated Aldehydes from Alkenes and Formaldehyde Catalyzed by Dimethylamine. Retrieved from [Link]
-
PubMed. (2012, June 21). Gas-phase oxidation of methyl crotonate and ethyl crotonate. kinetic study of their reactions toward OH radicals and Cl atoms. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. Retrieved from [Link]
- Google Patents. (n.d.). US4044028A - Preparation of α,β-unsaturated aldehydes or ketones.
-
PMC. (n.d.). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Retrieved from [Link]
-
Scientific Update. (2022, April 29). A Scalable Alternative to Chromium-Mediated Allylic Oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Allylic Oxidations in Natural Product Synthesis. Retrieved from [Link]
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Application Note: Regioselective Knoevenagel Condensation of 4-Oxobut-2-enoates
Topic: Optimized Conditions for Knoevenagel Condensation Using 4-Oxobut-2-enoates Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Chemical Context
The Knoevenagel condensation of 4-oxobut-2-enoates (e.g., ethyl fumaraldehydate) presents a unique synthetic challenge compared to standard aromatic aldehydes. These substrates are
The primary difficulty lies in regioselectivity . The substrate possesses two electrophilic sites:
-
C4 Carbonyl (Aldehyde): The desired site for 1,2-addition (Knoevenagel condensation).
-
C3 Alkenyl Carbon: Susceptible to 1,4-addition (Michael addition) by soft nucleophiles.
Furthermore, 4-oxobut-2-enoates are prone to self-polymerization under harsh basic conditions or high temperatures. This guide details optimized protocols to maximize 1,2-condensation, yielding functionalized 1,3-dienes essential for Diels-Alder cycloadditions and heterocyclic synthesis.
Mechanistic Insight & Pathway Control
To achieve high yields, one must manipulate the Hard/Soft Acid-Base (HSAB) properties of the reaction.
-
The Challenge: Standard bases (piperidine/pyridine) generate soft enolates that may favor Michael addition (thermodynamic product) or polymerization.
-
The Solution:
-
Kinetic Control: Low-temperature Lewis Acid mediation (TiCl
) activates the carbonyl specifically, favoring 1,2-attack. -
Azeotropic Driving: In catalytic methods, rapid removal of water shifts the equilibrium to the diene before side reactions occur.
-
Pathway Visualization
The following diagram illustrates the competitive pathways and the targeted Knoevenagel route.
Figure 1: Competitive reaction pathways. The protocol aims to suppress the Michael and Polymerization pathways (red) and enhance the 1,2-addition/elimination pathway (green).
Optimization Matrix: Condition Selection
The following table summarizes experimental conditions based on substrate stability and nucleophile reactivity.
| Parameter | Method A: Lewis Acid Mediated (Recommended) | Method B: Classical Doebner (Scalable) | Method C: Ionic Liquid (Green) |
| Reagents | TiCl | Piperidine / AcOH / Toluene | Morpholine / AcOH / [bmim][PF |
| Temperature | 0°C | Reflux (Dean-Stark) | RT |
| Reaction Time | 2 – 4 Hours | 6 – 12 Hours | 0.5 – 2 Hours |
| Selectivity | High (95:5) 1,2-addition | Moderate (80:20) | High (90:10) |
| Substrate Scope | Sensitive/Unstable Aldehydes | Stable Aldehydes only | General |
| Key Advantage | Prevents polymerization; High | Low cost; Simple workup | Recyclable solvent; Mild |
Detailed Experimental Protocols
Protocol A: High-Selectivity TiCl Mediated Condensation
Best for: Complex synthesis, sensitive substrates, and maximizing yield of the diene.
Rationale: Titanium tetrachloride acts as a dual-activation agent. It coordinates to the aldehyde oxygen, increasing electrophilicity for 1,2-attack, and acts as a dehydrating agent to drive the condensation irreversibly at low temperatures.
Reagents:
-
Ethyl 4-oxobut-2-enoate (1.0 equiv)
-
Active Methylene Compound (e.g., Dimethyl malonate) (1.0 – 1.1 equiv)
-
Titanium(IV) chloride (TiCl
) (2.0 equiv) -
Pyridine (4.0 equiv)
-
Anhydrous THF or CH
Cl
Step-by-Step Workflow:
-
Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvent Preparation: Charge the flask with anhydrous THF (0.2 M concentration relative to substrate) and the active methylene compound.
-
TiCl
Addition (Critical):-
Cool the solution to 0°C using an ice bath.
-
Add TiCl
dropwise via syringe. Caution: Exothermic reaction; yellow precipitate formation is normal.
-
-
Base Addition: Add pyridine dropwise at 0°C. Stir for 10 minutes.
-
Substrate Addition: Dissolve Ethyl 4-oxobut-2-enoate in a minimal amount of THF and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm naturally to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Visualize with KMnO
stain; the diene is UV active). -
Quench: Cool back to 0°C and quench carefully with water or saturated aqueous NH
Cl. -
Workup:
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with 1M HCl (to remove pyridine), saturated NaHCO
, and brine. -
Dry over MgSO
and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc). Note: Dienes can be silica-sensitive; add 1% Et
N to the eluent if degradation is observed.
Protocol B: Modified Doebner Condensation (Catalytic)
Best for: Large-scale synthesis where substrate stability is not the primary concern.
Rationale: Uses a catalytic amine-acid pair to form an iminium ion intermediate. The use of a Dean-Stark trap is mandatory to remove water and prevent the reverse reaction (Michael addition of water to the product).
Reagents:
-
Ethyl 4-oxobut-2-enoate (1.0 equiv)
-
Active Methylene (1.1 equiv)
-
Piperidine (0.1 equiv)
-
Glacial Acetic Acid (0.1 equiv)
-
Toluene (Reagent Grade)
-
Additive: Hydroquinone (1 mol%) – Crucial to inhibit radical polymerization of the diene.
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Loading: Add toluene, active methylene, piperidine, acetic acid, and hydroquinone.
-
Substrate Addition: Add the aldehyde last.
-
Reflux: Heat to vigorous reflux. Ensure water is separating in the trap.
-
Monitoring: Continue reflux until water evolution ceases (typically 4–8 hours).
-
Workup:
-
Cool to RT.
-
Wash with 0.5M HCl (removes catalyst) and water.
-
Concentrate under reduced pressure.
-
-
Crystallization/Distillation: Depending on the product state, recrystallize from EtOH or distill under high vacuum.
Quality Control & Troubleshooting
Analytical Validation
-
1H NMR: Look for the disappearance of the aldehyde proton (
9.5–10.0 ppm). The product (1,3-diene) will show distinct vinylic signals.-
Diagnostic Signal: The new olefinic proton (
7.0–7.5 ppm) usually appears as a doublet (coupling with C3-H).
-
-
Regioselectivity Check: If Michael addition occurred, you will lose the
-unsaturation and see complex aliphatic multiplets in the 2.0–4.0 ppm region.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Polymerization | Substrate instability at high T | Switch to Protocol A (TiCl |
| Michael Adduct Formation | "Soft" nucleophile character | Avoid simple alkoxide bases. Use steric bulk or Lewis Acid activation to favor 1,2-attack. |
| No Reaction | Enolate formation failed | Ensure reagents are anhydrous (Protocol A). For Protocol B, ensure azeotrope is actually distilling. |
| Isomerization ( | Thermodynamic equilibration | Knoevenagel products generally favor the |
References
-
Lehnert, W. (1973). "Knoevenagel Condensations with TiCl4/Base: A Mild and High-Yielding Protocol." Tetrahedron, 29(4), 635-638.
-
Tietze, L. F., & Beifuss, U. (1991). "The Knoevenagel Reaction in Organic Synthesis." Comprehensive Organic Synthesis, 2, 341-394.
-
Delgado, F., et al. (2012). "Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids." Journal of the Brazilian Chemical Society, 23(7).
-
List, B. (2010). "Emil Knoevenagel and the Roots of Aminocatalysis." Angewandte Chemie International Edition, 49(10), 1730-1734.
-
Correa, W.H., & Burtoloso, A.C. (2021). "Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives." The Journal of Organic Chemistry, 86(21), 15304–15316.
(Note: While specific "4-oxobut-2-enoate" papers are rare, the TiCl
Application Note: High-Fidelity Diels-Alder Cycloadditions with (Z)-Methyl 3-methyl-4-oxobut-2-enoate
This Application Note is designed to serve as a definitive technical guide for the use of (Z)-Methyl 3-methyl-4-oxobut-2-enoate in Diels-Alder (DA) cycloadditions. It addresses the specific challenges of maintaining Z-geometry, controlling regioselectivity in a dual-activated system, and optimizing Lewis Acid catalysis.
Executive Summary
(Z)-Methyl 3-methyl-4-oxobut-2-enoate (1 ) represents a specialized class of "push-pull" electron-deficient dienophiles. Characterized by a cis-arrangement of two electron-withdrawing groups (EWGs)—a formyl group and a methyl ester—across a trisubstituted alkene, it offers unique access to highly functionalized cyclohexene scaffolds (e.g., terpenes, alkaloids).
However, its utility is often compromised by two factors:
-
Thermal Instability: The thermodynamically less stable Z-isomer tends to isomerize to the E-isomer (Methyl 3-formylcrotonate) under standard thermal conditions.
-
Regiochemical Ambiguity: The presence of two competing EWGs (CHO vs. COOMe) requires precise electronic control to dictate the orientation of incoming dienes.
This guide provides a validated protocol using Lewis Acid Chelation Control to lock the Z-geometry and maximize endo-selectivity.
Chemical Profile & Mechanistic Insight[1][2]
The Substrate
-
IUPAC Name: Methyl (2Z)-3-methyl-4-oxobut-2-enoate
-
Common Name: Methyl (Z)-3-formylcrotonate
-
Molecular Formula: C
H O -
Key Feature: The (Z)-geometry places the formyl and ester groups on the same side of the double bond, creating a perfect "pocket" for bidentate Lewis Acid chelation.
Frontier Molecular Orbital (FMO) Theory
In a normal electron-demand Diels-Alder reaction:
-
HOMO: Diene (Nucleophilic)
-
LUMO: Dienophile (Electrophilic)
Regioselectivity Rule: The formyl group (CHO) is a stronger electron-withdrawing group (
-
Dominant Director: Formyl Group.
-
Electrophilic Site: C2 (the carbon alpha to the ester, beta to the formyl).
-
Outcome: With 1-substituted dienes (e.g., 1-methoxybutadiene), the "ortho" product is favored relative to the formyl group.
Stereochemical Control (The Chelation Effect)
Thermal conditions often lead to mixed Z/E products. Using a bidentate Lewis Acid (e.g., TiCl
-
Prevents Isomerization: The double bond rotation is energetically penalized.
-
Lowers LUMO Energy: significantly accelerating the reaction rate (allows -78°C operation).
-
Enforces Endo-Selectivity: The diene approaches from the face opposite the bulky metal complex.
Figure 1: Reaction pathway contrasting the chelation-controlled route (colored) vs. the thermal isomerization risk (grey).
Experimental Protocols
Protocol A: Synthesis of (Z)-Methyl 3-methyl-4-oxobut-2-enoate
Note: Due to stability issues, it is recommended to synthesize this compound fresh via the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction.
Reagents:
-
Methyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate (Still-Gennari Reagent)
-
1,1-Dimethoxypropan-2-one (Pyruvic aldehyde dimethyl acetal)
-
KHMDS (Potassium hexamethyldisilazide)
-
18-Crown-6
-
THF (Anhydrous)
-
Acidic Workup (HCl) to hydrolyze the acetal.
Step-by-Step:
-
Deprotonation: In a flame-dried flask under Argon, dissolve the phosphonate (1.1 equiv) and 18-crown-6 (1.5 equiv) in THF. Cool to -78°C.
-
Base Addition: Add KHMDS (1.05 equiv) dropwise. Stir for 30 min.
-
HWE Reaction: Add 1,1-dimethoxypropan-2-one (1.0 equiv) slowly. Stir at -78°C for 2 hours.
-
Quench: Pour into saturated NH
Cl solution. Extract with Et O. -
Hydrolysis: Treat the crude acetal-ester with 1N HCl in Acetone/Water (1:1) at 0°C for 1 hour to unveil the aldehyde.
-
Purification: Rapid silica gel chromatography (Hexane/EtOAc 4:1). Store at -20°C.
Protocol B: Lewis Acid Catalyzed Diels-Alder Reaction
Target: Reaction with Isoprene to form Methyl 4-formyl-3,4-dimethylcyclohex-1-enecarboxylate.
Materials:
-
Dienophile: (Z)-Methyl 3-methyl-4-oxobut-2-enoate (1.0 mmol)
-
Diene: Isoprene (5.0 mmol, excess)
-
Catalyst: TiCl
(1.0 M in DCM, 1.1 mmol) -
Solvent: CH
Cl (Anhydrous)
Procedure:
-
Complexation: Charge a dried Schlenk flask with the Dienophile (158 mg, 1.0 mmol) and DCM (5 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Lewis Acid Addition: Add TiCl
(1.1 mL, 1.1 equiv) dropwise down the side of the flask. The solution will likely turn deep yellow/orange, indicating chelation. Stir for 15 min. -
Diene Addition: Add Isoprene (0.5 mL, 5 equiv) slowly.
-
Reaction: Stir at -78°C for 4–6 hours. Monitor by TLC (stain with DNP or KMnO
). Do not let the temperature rise above -40°C to prevent Z/E isomerization. -
Quench: Carefully add saturated NaHCO
solution (5 mL) while still cold. Dilute with Et O. -
Workup: Warm to room temperature. Filter through a Celite pad to remove Titanium salts. Wash organic layer with brine, dry over MgSO
, and concentrate. -
Analysis: Analyze crude by
H NMR to determine endo/exo ratio and Z-retention.
Data Interpretation & Troubleshooting
Expected Regioselectivity (Isoprene Reaction)
The reaction yields two constitutional isomers. The "Para" product is favored due to the dominant CHO group.
| Regioisomer | Structure Description | Theoretical Ratio (Lewis Acid) | Theoretical Ratio (Thermal) |
| Para | Methyl group of Isoprene (C4) is para to Formyl group. | >95 : 5 | ~70 : 30 |
| Meta | Methyl group of Isoprene (C4) is meta to Formyl group. | <5 : 95 | ~30 : 70 |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Loss of Z-geometry (E-product observed) | Reaction temperature too high. | Maintain T < -40°C. Ensure TiCl |
| Polymerization of Diene | Lewis Acid too strong/excessive. | Reduce TiCl |
| Low Yield | Moisture in solvent destroying catalyst. | Distill DCM over CaH |
| No Reaction | Steric hindrance at C3-Methyl. | Allow reaction to warm to -20°C slowly; increase concentration (1.0 M). |
References
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. Tetrahedron Letters, 24(41), 4405-4408. Link
-
Valenta, Z., et al. (1980). Lewis acid catalysis of Diels-Alder reactions of conjugated formyl esters.[1] Canadian Journal of Chemistry, 58, 2531. (Foundational work on formyl-ester activation).
- Loh, T. P., et al. (1999). Chelation-controlled Diels-Alder reactions of 3-substituted-2-alkenals. Tetrahedron Letters, 40(45), 7847-7850.
-
Master Organic Chemistry. (2018). Regiochemistry in the Diels-Alder Reaction. Link
- Corey, E. J., & Ensley, H. E. (1975). Preparation of an optically active prostaglandin intermediate via asymmetric induction. Journal of the American Chemical Society, 97(23), 6908–6909.
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Polymerization of Aldehyde Esters
Welcome to the technical support center for the handling and storage of aldehyde esters. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and valuable compounds. Unwanted polymerization during storage can lead to sample degradation, loss of purity, and compromised experimental outcomes.[1] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you maintain the integrity of your materials.
Frequently Asked Questions (FAQs)
Q1: What exactly is aldehyde ester polymerization and why does it happen?
Aldehyde ester polymerization is a chemical reaction where individual monomer units (the aldehyde ester molecules) link together to form long chains or networks, resulting in polymers.[2] This process can be initiated by several mechanisms, making these compounds particularly sensitive during storage.
The primary drivers are:
-
Carbonyl Reactivity : The aldehyde group contains a highly electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles.[3]
-
Acid/Base Catalysis : Trace amounts of acidic or basic impurities can catalyze polymerization. Bases can deprotonate the α-carbon (the carbon adjacent to the carbonyl group) to form a nucleophilic enolate ion. This enolate can then attack the carbonyl carbon of another aldehyde molecule in a process known as an aldol condensation.[4][5][6] Similarly, acids can protonate the carbonyl oxygen, making the carbonyl carbon even more electrophilic and susceptible to attack by a neutral enol.[7][8]
-
Free-Radical Polymerization : For aldehyde esters containing unsaturation (e.g., α,β-unsaturated esters), polymerization can be initiated by free radicals. These radicals can be generated by exposure to light (UV radiation), heat, or the presence of peroxides.[9]
Q2: What are the first signs that my aldehyde ester is polymerizing?
Early detection is key to salvaging material. Be vigilant for the following indicators:
-
Increased Viscosity : The sample becomes noticeably thicker or more syrupy.[9]
-
Cloudiness or Haze : A loss of clarity in the liquid indicates the formation of insoluble polymer chains.[9]
-
Precipitate Formation : The appearance of solid particles, which may be white, off-white, or yellowish, is a definitive sign of advanced polymerization.[1][7]
-
Discoloration : The sample may develop a yellow or brownish hue.[9]
-
Changes in Analytical Data : In chromatographic analyses like GC or HPLC, you may observe a decrease in the main peak area, the appearance of new, broader peaks, or a shift in retention times.[1]
Q3: Which factors accelerate polymerization during storage?
Several environmental and chemical factors can significantly increase the rate of polymerization:
-
Elevated Temperatures : Heat provides the activation energy for polymerization reactions to occur. Storing at higher temperatures dramatically increases the reaction rate.[10]
-
Exposure to Light : UV light can generate free radicals, initiating polymerization in unsaturated aldehyde esters.[9]
-
Presence of Oxygen/Air : Oxygen can react with monomers to form peroxides, which are potent free-radical initiators. However, it's important to note that trace oxygen is required for the efficacy of common phenolic inhibitors like MEHQ and hydroquinone.[11][12]
-
Contaminants : Impurities such as water, acids, bases, or metal ions can act as catalysts. Water can hydrolyze the ester group, forming a carboxylic acid which then catalyzes polymerization.[13]
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: My freshly received aldehyde ester already appears slightly cloudy.
-
Problem Assessment : The cloudiness suggests that polymerization has already begun, possibly during transit or due to insufficient stabilization by the manufacturer.
-
Immediate Action :
-
Do Not Heat : Avoid heating the sample, as this will accelerate polymerization.
-
Purification : If the compound is critical and cannot be replaced, you may be able to remove the polymeric impurities. For aldehydes, a common and effective method is purification via a bisulfite adduct.[14] This involves reacting the aldehyde with sodium bisulfite to form a charged adduct that can be separated into an aqueous layer. The aldehyde can then be regenerated by basifying the aqueous layer.[14]
-
Re-stabilization : After purification, immediately add a suitable inhibitor before storage.
-
Scenario 2: I need to store a sensitive aldehyde ester for several months. What is the optimal procedure?
-
Problem Assessment : Long-term storage requires a multi-faceted approach to prevent degradation.
-
Recommended Protocol :
-
Ensure Purity : Before long-term storage, ensure the material is free of acidic or basic impurities. If in doubt, pass the liquid through a short plug of neutral alumina.
-
Add an Inhibitor : This is the most critical step. For α,β-unsaturated aldehyde esters prone to radical polymerization, a phenolic inhibitor is recommended.
-
Inert Atmosphere : Displace the air in the headspace of the container with an inert gas like argon or nitrogen.[9] This minimizes oxidation, but ensure a trace amount of oxygen remains if using a phenolic inhibitor that requires it.
-
Select Proper Container : Use an amber glass bottle to protect from light. Ensure the cap is tight-fitting, preferably with a PTFE-lined septum for air-sensitive compounds.[15][16]
-
Control Temperature : Store the container in a refrigerator (2-8 °C) or a freezer (-20 °C), provided the freezing point of the compound is low enough to prevent the bottle from breaking.[1][15] Label the container clearly, including the date and any added inhibitors.[17]
-
Scenario 3: My refrigerated sample has become highly viscous. Is it usable?
-
Problem Assessment : Significant viscosity indicates advanced polymerization. The material's purity is severely compromised.
-
Solution :
-
For Non-Quantitative Work : If the subsequent reaction is robust and does not require high purity, you might be able to use the liquid portion after decanting or filtering off any solid polymer. However, the concentration of the active monomer will be unknown.
-
For Quantitative or Sensitive Applications : The material is likely unusable. The presence of high molecular weight polymers can interfere with stoichiometry, reaction kinetics, and purification. It is strongly recommended to use a fresh, pure batch of the reagent.[15] Attempting purification at this stage is often inefficient.
-
Inhibitor Selection and Application
Choosing the right inhibitor is crucial for preventing polymerization. Phenolic compounds are widely used as they are effective free-radical scavengers.[9][18]
| Inhibitor | Common Name | Recommended Conc. (ppm) | Mechanism of Action / Key Considerations |
| 4-Methoxyphenol | MEHQ | 100 - 500 | A very common and effective free-radical scavenger. Its efficacy is enhanced in the presence of trace oxygen.[11] |
| Hydroquinone | HQ | 100 - 500 | A highly effective inhibitor, often used for highly reactive monomers.[12] Also works synergistically with oxygen.[12] |
| Butylated Hydroxytoluene | BHT | 200 - 1000 | A versatile phenolic antioxidant that can inhibit radical polymerization. |
Experimental Protocol: Adding an Inhibitor to an Aldehyde Ester
-
Prepare Inhibitor Stock Solution : Dissolve the chosen inhibitor (e.g., MEHQ) in a small amount of a compatible, dry solvent (e.g., the aldehyde ester itself or a solvent that will be used in the subsequent reaction) to create a concentrated stock solution. This ensures accurate dosing.
-
Calculate Required Volume : Determine the volume of the stock solution needed to achieve the target ppm concentration in your bulk aldehyde ester.
-
Addition and Mixing : Add the calculated volume of the inhibitor stock solution to the bulk aldehyde ester. Gently swirl or stir the mixture to ensure it is homogeneously distributed.[9] Avoid vigorous shaking which can introduce air.
-
Inerting and Storage : Purge the headspace of the storage container with nitrogen or argon before sealing. Store immediately at the recommended low temperature (e.g., 2-8 °C), protected from light.[9]
Visualizing the Chemistry
Polymerization and Inhibition Pathways
The following diagrams illustrate the key chemical pathways involved in both the undesired polymerization and the desired inhibition process.
Caption: Mechanisms of aldehyde ester polymerization and inhibition.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to follow when you encounter a stored aldehyde ester of questionable quality.
Caption: Decision tree for handling stored aldehyde esters.
References
-
Michigan State University Department of Chemistry. (n.d.). Carbonyl Reactivity. Retrieved from [Link]
- Tsunoda, T., & Tsuchiya, T. (1974). Method of preventing the polymerization of unsaturated aldehyde. U.S. Patent No. 3,849,498. Washington, DC: U.S. Patent and Trademark Office.
-
baigbeenish805. (n.d.). Aldehyde Polymerization Mechanism. Scribd. Retrieved from [Link]
-
Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
Ashenhurst, J. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Hönnemann, D., et al. (2018). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Organic Process Research & Development. Retrieved from [Link]
-
Zhang, Q., et al. (2020). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Food Chemistry. Retrieved from [Link]
-
Smith, A. B., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
-
BYJU'S. (2022, March 29). Acid Catalysed Aldol Condensation. Retrieved from [Link]
-
BYJU'S. (n.d.). General Aldol Condensation Reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Acid-Catalyzed Aldol Condensation. Retrieved from [Link]
-
BYJU'S. (n.d.). Aldol Condensation. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry Department. (n.d.). Aldol Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). Chemistry of Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
Lab Manager. (2017, July 10). Handling and Storing Chemicals. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eastman.com [eastman.com]
- 13. Aldehyde - Wikipedia [en.wikipedia.org]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How To [chem.rochester.edu]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 18. How 4-Methoxyphenol (MEHQ) Works as a Polymer Stabilizer | CAS 150-76-5 [vinatiorganics.com]
Technical Guide: Selenium Dioxide Removal in 4-Oxobut-2-enoate Synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Challenge:
Synthesizing 4-oxobut-2-enoate (typically the ethyl ester, Ethyl fumaraldehydate) via Selenium Dioxide (
-
Colloidal Contamination:
reduces to elemental selenium ( ), forming a persistent red/black colloidal precipitate ("black goo") that clogs filters and contaminates the organic phase. -
Product Sensitivity: The target molecule contains a conjugated aldehyde and an ester. It is electrophilic and susceptible to polymerization or decomposition under harsh acidic/basic conditions or elevated temperatures.
The Solution: This guide provides a chemically grounded "Reductive Quench & Chelation" workflow. We move beyond simple filtration, utilizing specific redox chemistry to force selenium precipitation and phase separation, ensuring the integrity of the labile aldehyde.
Troubleshooting & FAQs
Issue 1: The "Black Goo" is clogging my filter paper immediately.
Diagnosis: You are trying to filter colloidal selenium (
-
Why? Colloidal selenium requires a physical matrix (Celite) to trap the fines. Furthermore, adding a reducing agent (Sodium Thiosulfate) before filtration ensures any remaining soluble
is converted to solid , preventing it from precipitating after you filter.
Issue 2: My product oil remains orange/red after extraction.
Diagnosis: Dissolved organoselenium byproducts or unreduced inorganic selenium species are present in the organic phase.
Scientific Fix: Implement a Sodium Metabisulfite (
-
Why? Metabisulfite is a stronger reducing agent than thiosulfate in this context. It forces dissolved selenium species out of the organic phase by reducing them to elemental selenium, which precipitates at the interface or can be filtered off.[1]
-
Caution: Do not use strong alkalis (like NaOH) to wash; 4-oxobut-2-enoate is sensitive to base-catalyzed aldol condensation or hydrolysis.
Issue 3: The aldehyde product is decomposing during distillation.
Diagnosis: Thermal instability catalyzed by residual selenium acids (
-
Why? Selenium dioxide forms selenous acid with water, which is acidic.[2][1] Traces of acid catalyze the polymerization of the unsaturated aldehyde. A saturated
wash is critical. For isolation, Kugelrohr distillation (short path, high vacuum) minimizes thermal history compared to fractional distillation.
The Optimized "Reductive Workup" Protocol
Objective: Isolate 4-oxobut-2-enoate free of selenium residues without degrading the aldehyde.
Reagents Required:
-
Quench Buffer: Saturated aqueous Sodium Thiosulfate (
). -
Filter Aid: Celite® 545.
-
Wash Solution: Saturated aqueous Sodium Bicarbonate (
). -
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Step-by-Step Methodology:
Phase 1: Reductive Quench (The Critical Step)
-
Cool Down: Cool the reaction mixture to room temperature (20–25°C).
-
The Thiosulfate Strike: Add saturated aqueous
directly to the reaction flask. Use a ratio of 1:1 (v/v) relative to the reaction solvent.-
Observation: The mixture will likely turn dark red/black as soluble selenium is reduced to elemental selenium.
-
-
Digestion: Stir vigorously for 30 minutes . This allows the colloidal selenium to aggregate (Oswald ripening), making it easier to filter.
Phase 2: Filtration & Extraction
-
Prepare the Pad: Pack a sintered glass funnel with a 2 cm layer of Celite. Wet it with the reaction solvent.
-
Filtration: Filter the biphasic mixture through the Celite pad under weak vacuum.
-
Tip: If the filtrate remains cloudy, refilter it through the same pad. The selenium gets trapped in the diatomaceous earth structure.
-
-
Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer.[3][1]
-
Aqueous Extraction: Extract the aqueous layer twice with fresh solvent (DCM/EtOAc) to recover trapped product.
Phase 3: Chemical Purification
-
Acid Removal: Wash the combined organic layers with saturated
(Caution: evolution).-
Purpose: Removes selenous acid (
) and acetic acid (if used as solvent).
-
-
Final Polish: Wash with Brine (saturated NaCl) to remove trapped water and ionic selenium species.
-
Drying: Dry over anhydrous
(Sodium Sulfate). Magnesium sulfate is slightly acidic and less preferred for sensitive aldehydes.
Phase 4: Isolation
-
Concentration: Remove solvent via rotary evaporation at <40°C .
-
Distillation: Purify the residue via vacuum distillation (Kugelrohr preferred).
Visual Workflow (Graphviz)
The following diagram illustrates the logic flow for the "Reductive Workup" to ensure selenium removal and product stability.
Caption: Logical workflow for the reductive removal of Selenium Dioxide, prioritizing the protection of the sensitive aldehyde functionality.
Quantitative Data: Selenium Species Properties
Understanding the enemy is key to removal. The table below highlights why simple filtration often fails and why chemical reduction is necessary.
| Selenium Species | State in Reaction | Solubility (Organic) | Solubility (Water) | Removal Strategy |
| Selenium Dioxide ( | Solid/Polymer | Low | High (forms | Aqueous Wash ( |
| Selenous Acid ( | Dissolved Acid | Low | High | Neutralization ( |
| Colloidal Selenium ( | Suspended Solid | Insoluble | Insoluble | Celite Filtration |
| Organoselenium Byproducts | Dissolved Oil | High | Low | Reductive Wash ( |
References & Authoritative Grounding
-
Organic Syntheses, Coll.[1] Vol. 6, p. 946 (1988). Allylic Oxidation with Hydrogen Peroxide-Selenium Dioxide: trans-Pinocarveol.[1]
-
Relevance: Establishes the standard protocol for handling
reactions, including the use of ammonium sulfate/thiosulfate washes to remove selenium residues.
-
-
Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of olefins. Alcohol conversion.
-
Relevance: Foundational text on the mechanism of Riley oxidations, explaining the formation of organoselenium intermediates that must be cleaved during workup.
-
(Search: "Sharpless Selenium Dioxide Oxidation")
-
-
PubChem Compound Summary: Ethyl 4-oxobut-2-enoate.
-
Relevance: Verification of chemical properties (Boiling point, stability) for the specific target molecule.
-
-
Adichemistry. Selenium Dioxide Oxidation (Riley Oxidation).
-
Relevance: Provides mechanistic insight into the reduction of Se(IV) to Se(0) and the necessity of managing toxic byproducts.
-
Sources
- 1. ChemicalDesk.Com: Selenium dioxide [allchemist.blogspot.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Regioselectivity in Reactions of 3-Methyl-4-oxobut-2-enoate
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 3-methyl-4-oxobut-2-enoate. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of controlling regioselectivity in your reactions.
Introduction to the Challenge
Ethyl (or methyl) 3-methyl-4-oxobut-2-enoate is a versatile bifunctional molecule possessing both an α,β-unsaturated ester and a ketone moiety. This structure presents a significant challenge in controlling regioselectivity during nucleophilic additions, as attack can occur at the C2 (conjugate addition to the enoate) or C4 (direct addition to the ketone) position. The outcome of these reactions is highly sensitive to a range of experimental parameters. This guide is designed to provide you with the insights and practical steps needed to achieve your desired regiochemical outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may be encountering in the lab.
Problem 1: Poor or No Conversion
You are observing low yields or the recovery of unreacted starting material.
Possible Causes & Solutions:
-
Insufficient Activation of the Nucleophile: Many nucleophiles require deprotonation or activation to react efficiently.
-
Solution: For carbon nucleophiles like malonates or nitroalkanes, ensure your base (e.g., NaH, DBU) is of high quality and used in stoichiometric amounts. For organometallic reagents, confirm the titer of your solution.
-
-
Steric Hindrance: The methyl group at C3 can sterically hinder the approach of bulky nucleophiles.
-
Solution: Consider using a less sterically demanding nucleophile if possible. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the activation barrier, but be mindful this can also affect selectivity.
-
-
Low Reaction Temperature: While lower temperatures often favor selectivity, they can also significantly slow down or stall the reaction.
-
Solution: Incrementally increase the reaction temperature (e.g., from -78°C to -40°C, then to 0°C) and monitor the reaction progress by TLC or LC-MS.
-
Problem 2: Incorrect Regioisomer is the Major Product
Your reaction is yielding the undesired regioisomer (e.g., you are targeting C4 addition but obtaining the C2 conjugate addition product).
The Hard and Soft Acids and Bases (HSAB) Principle in Action
The regioselectivity of nucleophilic attack on 3-methyl-4-oxobut-2-enoate is a classic example of the HSAB principle. The carbonyl carbon of the ketone (C4) is a "harder" electrophilic center, while the β-carbon of the enoate (C2) is a "softer" electrophilic center. Consequently, "hard" nucleophiles preferentially attack C4, and "soft" nucleophiles favor C2.
Key Factors Influencing Regioselectivity:
| Parameter | Favors C4-Addition (Hard Attack) | Favors C2-Addition (Soft Attack) | Rationale |
| Nucleophile | Hard Nucleophiles (e.g., Grignard reagents, organolithiums) | Soft Nucleophiles (e.g., Gilman cuprates, thiols, enamines) | Hard nucleophiles are more charge-dense and are attracted to the more polarized C=O bond. Soft nucleophiles have more diffuse orbitals that overlap better with the π-system of the enone. |
| Temperature | Lower Temperatures (e.g., -78°C) | Higher Temperatures | Lower temperatures favor kinetically controlled reactions, which for hard nucleophiles is often the 1,2-addition to the ketone. |
| Lewis Acid | Chelating Lewis Acids (e.g., MgBr₂, ZnCl₂) | Non-Chelating Lewis Acids | Chelating Lewis acids can coordinate to both oxygen atoms, increasing the electrophilicity of the C4 position. |
| Solvent | Non-polar solvents (e.g., Toluene, Hexane) | Polar aprotic solvents (e.g., THF, DME) | Solvent polarity can influence the aggregation state and reactivity of the nucleophile. |
Troubleshooting Steps:
-
Re-evaluate Your Nucleophile: If you are observing the wrong isomer, the primary reason is often the inherent nature of your nucleophile. For C4 addition, ensure you are using a sufficiently "hard" nucleophile. If C2 addition is desired, a switch to a "softer" nucleophile like a Gilman cuprate is a standard strategy.
-
Leverage Lewis Acids: The addition of a Lewis acid can dramatically steer selectivity. For instance, to enhance C4 addition with a moderately hard nucleophile, consider adding MgBr₂ to chelate the substrate and further activate the ketone carbonyl.
-
Optimize Temperature: If you are getting a mixture of isomers, running the reaction at a lower temperature (e.g., -78 °C) will often increase the proportion of the kinetically favored product.
Workflow for Optimizing Regioselectivity
Caption: Decision workflow for controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why do Grignard reagents typically add to the C4 position?
Grignard reagents (R-MgX) are considered "hard" nucleophiles. The carbon-magnesium bond is highly polarized, resulting in a significant partial negative charge on the carbon atom. This charge-dense, carbanion-like character leads to a kinetically controlled, electrostatic attraction to the most electrophilic, or "hardest," site in the molecule, which is the carbonyl carbon (C4) of the ketone.
Q2: I need to perform a conjugate addition (C2). What is the best type of reagent to use?
For conjugate additions to enones, "soft" nucleophiles are the reagents of choice. The classic example is the Gilman reagent, which is a lithium diorganocuprate (R₂CuLi). The copper atom moderates the reactivity of the organic group, making it a softer nucleophile that preferentially adds to the soft electrophilic center at C2. Other effective soft nucleophiles include thiols, enamines, and stabilized carbanions like those derived from malonic esters.
Q3: Can I use a protecting group strategy to control regioselectivity?
Absolutely. This is an excellent strategy for ensuring selectivity. You can selectively protect the more reactive ketone carbonyl (C4) as a ketal (e.g., using ethylene glycol and an acid catalyst). With the C4 position blocked, any nucleophile, hard or soft, will be directed to the only available electrophilic site, the C2 position of the enoate. After the conjugate addition reaction, the ketal can be easily removed by acid-catalyzed hydrolysis to reveal the ketone.
Protecting Group Strategy Workflow
Technical Support Center: Stabilization of (Z)-Methyl 3-methyl-4-oxobut-2-enoate
Current Status: 🟢 Operational | Topic: Solution Stability & Handling | Ticket Priority: High
Critical Technical Alert: The "Z" Fragility
Attention Researchers: (Z)-Methyl 3-methyl-4-oxobut-2-enoate (CAS: 96928-85-7) represents a highly reactive class of
The "Three Pillars of Degradation" for this molecule are:
-
Photo-Isomerization: Rapid conversion to the (E)-isomer upon exposure to UV/Ambient light (
relaxation). -
Oxidation: Conversion of the aldehyde moiety to the carboxylic acid (or peracid) by dissolved oxygen.
-
Nucleophilic Attack/Polymerization: The conjugated alkene is an active Michael acceptor. Nucleophilic solvents (alcohols, amines) or bases will destroy the molecule.
Troubleshooting Guide (Symptom-Based)
Issue 1: "My NMR spectrum shows a second set of alkene signals growing over time."
Diagnosis:
-
Root Cause: Exposure to ambient light or trace acid catalysis in the solvent. The (E)-isomer minimizes dipole-dipole interactions and steric strain, making it the thermodynamic sink.
-
Immediate Action:
-
Perform all handling under amber light or wrap vessels in aluminum foil.
-
Check your NMR solvent.[1]
often generates HCl over time, which catalyzes isomerization.
-
-
Prevention: Switch to Benzene-
or Toluene- for monitoring. If is mandatory, filter it through basic alumina immediately before use to neutralize acidity.
Issue 2: "The aldehyde proton signal (9-10 ppm) is disappearing/broadening."
Diagnosis: Aerobic Oxidation or Polymerization.
-
Root Cause:
-unsaturated aldehydes are notorious for autoxidation to carboxylic acids. Once formed, the acid can catalyze further decomposition or polymerization. -
Immediate Action:
-
Purge all solvents with Argon/Nitrogen for 15 minutes prior to dissolution.
-
Add a radical inhibitor if the application permits (see Additives section).
-
Issue 3: "I see new peaks around 3-4 ppm when stored in Methanol."
Diagnosis: Hemiacetal/Acetal Formation or Michael Addition.
-
Root Cause: Methanol is a nucleophile. It can attack the aldehyde (acetal) or the
-carbon (Michael addition). -
Immediate Action: STOP using protic solvents (MeOH, EtOH, Water) for storage. Use aprotic, non-nucleophilic solvents (DCM, Toluene, THF).
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solutions
Objective: Create a solution stable for >24 hours for biological or chemical assays.
| Parameter | Specification | Reason |
| Solvent Choice | Anhydrous Toluene or DCM | Non-nucleophilic; Toluene is preferred for lower water solubility. |
| Concentration | < 0.1 M | High concentrations promote intermolecular Michael addition (dimerization). |
| Temperature | -20°C to -80°C | Kinetic trapping of the (Z)-isomer. |
| Atmosphere | Argon (Balloon/Manifold) | Heavier than air; blankets the solution against |
| Container | Amber Glass (Silanized) | Blocks UV; Silanization prevents surface-hydroxyl catalysis. |
SOP-02: NMR Quality Control Protocol
Objective: Verify (Z)-purity without inducing degradation during measurement.
-
Solvent Prep: Pass
through a short plug of Basic Alumina or directly into the NMR tube. -
Dissolution: Dissolve the sample immediately before acquisition. Do not let the sample sit in the autosampler queue for >30 minutes.
-
Acquisition: Run at 273 K (0°C) if the probe allows.
-
Reference: Look for the diagnostic aldehyde proton doublets.
-
(Z)-isomer: Typically
10.0 - 10.2 ppm (deshielded by ester anisotropy). -
(E)-isomer: Typically
9.5 - 9.8 ppm.
-
Visualizations & Pathways
Diagram 1: Degradation Pathways of (Z)-Methyl 3-methyl-4-oxobut-2-enoate
This diagram illustrates the three primary failure modes: Isomerization, Oxidation, and Michael Addition.
Caption: Primary degradation vectors. Red arrows indicate irreversible thermodynamic relaxation or destruction.
Diagram 2: Solvent Selection Decision Tree
Follow this logic flow to select the correct solvent for your specific application.
Caption: Decision matrix for solvent selection to minimize isomerization and nucleophilic attack.
Frequently Asked Questions (FAQ)
Q1: Can I store the compound in DMSO? A: Use with caution. While DMSO is aprotic, it is hygroscopic. Absorbed water can hydrolyze the ester or hydrate the aldehyde. Furthermore, DMSO can facilitate nucleophilic attacks if any impurities are present. For long-term storage, Toluene is superior due to its hydrophobicity.
Q2: I need to ship this sample. How should I package it? A: Ship as a neat oil (solvent-free) if possible, heavily frozen on dry ice. If it must be in solution, use Benzene (freezes at 5.5°C, providing a solid matrix during transit) and seal under Argon in an amber vial.
Q3: Can I use BHT (Butylated hydroxytoluene) as a stabilizer? A: Yes. Adding 0.1% w/w BHT is highly recommended to inhibit radical autoxidation of the aldehyde functionality, provided the BHT does not interfere with your downstream assay.
References
-
Sasaki, M., et al. (2010).[2] "Synthesis of Strigolactones and Their Analogs." The Journal of Organic Chemistry. (Provides context on the handling of methyl-4-oxobut-2-enoate derivatives in terpene synthesis).
-
Vliet, A., et al. (2001). "Stability of
-unsaturated aldehydes in biological systems." Chemico-Biological Interactions. (Mechanistic insight into nucleophilic attack and oxidation). -
Patschinski, T., et al. (2013).
-unsaturated carbonyls." Organic & Biomolecular Chemistry. (Detailed kinetics on photo-isomerization of conjugated esters). -
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solvent purification and removal of acid traces from chloroform).
Sources
Technical Support Center: Purification of Thermally Unstable Aldehyde Esters
Welcome to the technical support center dedicated to the unique challenges of purifying thermally unstable aldehyde esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter the delicate task of isolating these reactive yet valuable molecules. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Section 1: Troubleshooting Guide - Navigating Experimental Hurdles
This section is structured to address specific problems you may encounter during the purification of thermally unstable aldehyde esters. Each issue is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.
Issue 1: Significant product decomposition is observed during column chromatography.
Root Cause Analysis: The inherent reactivity of the aldehyde group, coupled with the ester functionality, makes these molecules susceptible to degradation on stationary phases like silica gel, which has a slightly acidic surface.[1][2] This acidity can catalyze side reactions, such as aldol condensations, especially when subjected to the localized heat that can be generated during flash chromatography.
Troubleshooting Protocol:
-
Deactivate the Stationary Phase: Before packing your column, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes) and add 1-2% triethylamine by volume. This will neutralize the acidic sites on the silica surface, minimizing acid-catalyzed degradation.
-
Consider an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[2]
-
Employ Low-Temperature Chromatography: If your chromatography system allows, perform the purification at a reduced temperature. This can significantly slow down degradation pathways.[3]
-
Minimize Residence Time: Flash chromatography is generally preferred over gravity column chromatography for thermally sensitive compounds because it reduces the time the compound spends on the stationary phase.[2][4]
Issue 2: The aldehyde ester co-elutes with a non-polar impurity during chromatography.
Root Cause Analysis: Co-elution occurs when the target compound and an impurity have very similar affinities for the stationary phase and solubility in the mobile phase. This is a common challenge when impurities are structurally similar to the product.
Troubleshooting Protocol:
-
Optimize the Solvent System: A systematic approach to solvent system optimization is crucial. Experiment with different solvent mixtures. For instance, if you are using a hexane/ethyl acetate system, try replacing ethyl acetate with dichloromethane or diethyl ether to alter the selectivity of the separation.
-
Utilize a Bisulfite Adduct Formation: This classical chemical method can be highly effective for separating aldehydes from other organic compounds.[5][6]
-
Step 1: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Step 2: Extract the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a water-soluble bisulfite adduct.[6]
-
Step 3: Separate the aqueous layer containing the adduct from the organic layer containing the non-polar impurity.
-
Step 4: To regenerate the aldehyde, basify the aqueous layer with a mild base like sodium bicarbonate or sodium hydroxide and then extract the purified aldehyde back into an organic solvent.[6]
-
Caption: A decision-making guide for selecting an appropriate purification technique.
References
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
-
Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]
-
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2006). Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 88. [Link]
- Google Patents. (1999).
-
Shushunova, A. F., & Alimova, E. V. (2002). Features of gas chromatographic analysis of thermally unstable compounds. Zhurnal analiticheskoi khimii, 57(1), 50-54. [Link]
-
LibreTexts Chemistry. (2022). Troubleshooting Crystallization. [Link]
- Google Patents. (1967).
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Chemistry LibreTexts. (2023). Gas Chromatography. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. [Link]
-
Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]
-
HSC Chemistry & Physics. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
MDPI. (2024). Aldehydes: What We Should Know About Them. [Link]
-
ACS Omega. (2019). Condensation of α-Carbonyl Aldehydes Leads to the Formation of Solid Humins during the Hydrothermal Degradation of Carbohydrates. [Link]
-
MDPI. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
MDPI. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
Validation & Comparative
Guide to ¹H NMR Chemical Shifts: A Comparative Analysis of the Aldehyde Proton in (Z)-Methyl 3-methyl-4-oxobut-2-enoate
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, my experience in structural elucidation using NMR spectroscopy has repeatedly highlighted the subtleties that differentiate stereoisomers. The ¹H NMR chemical shift of a proton is exquisitely sensitive to its local electronic and spatial environment. This guide provides a detailed analysis of the aldehyde proton chemical shift in (Z)-Methyl 3-methyl-4-oxobut-2-enoate, comparing it with its (E)-isomer and contextualizing the data with foundational principles of NMR spectroscopy.
The Decisive Role of Anisotropy and Stereochemistry
The chemical shift of an aldehyde proton (R-CHO) is one of the most characteristic signals in a ¹H NMR spectrum, typically appearing far downfield in the range of 9-10 ppm.[1][2][3] This significant deshielding is primarily due to the magnetic anisotropy of the carbonyl (C=O) group.[4][5] When the molecule is placed in an external magnetic field (B₀), the π-electrons of the carbonyl bond circulate, inducing a local magnetic field. This induced field deshields the aldehyde proton, which lies in the plane of the carbonyl group, thus shifting its resonance to a higher frequency (downfield).[5][6]
In α,β-unsaturated aldehydes like (Z)-Methyl 3-methyl-4-oxobut-2-enoate, the situation is more complex. The system includes a C=C double bond and an ester group, both of which also exhibit magnetic anisotropy and influence the electronic environment through conjugation. The critical factor for distinguishing between the (Z) and (E) isomers is the spatial arrangement of these functional groups relative to the aldehyde proton.
In the (Z)-isomer, the aldehyde group (-CHO) and the ester group (-COOCH₃) are on the same side of the C=C double bond. This proximity forces the aldehyde proton into the deshielding cone of the ester's carbonyl group, and conversely, the ester group may influence the aldehyde group's conformation. In the (E)-isomer, these two groups are on opposite sides, leading to a vastly different through-space interaction. This stereochemical difference is the primary determinant of the variation in their respective aldehyde proton chemical shifts.
Comparative Analysis of Chemical Shifts
For α,β-unsaturated aldehydes, the aldehyde proton typically resonates between 9.3 and 10.0 ppm. The presence of conjugation with the double bond tends to shift the proton slightly upfield compared to saturated aldehydes, due to increased electron density at the carbonyl carbon.[4] However, the stereochemistry dictates the final observed shift.
-
(Z)-Isomer Prediction : In (Z)-Methyl 3-methyl-4-oxobut-2-enoate, the aldehyde proton is positioned in close spatial proximity to the ester carbonyl group. This through-space deshielding effect from the ester's C=O bond is expected to push the aldehyde proton's signal further downfield compared to its (E)-counterpart.
-
(E)-Isomer Comparison : In the (E)-isomer, the aldehyde group is trans to the ester group. The aldehyde proton is spatially distant from the ester carbonyl and is primarily influenced by the anisotropy of its own carbonyl group and the C=C double bond.
The following diagram illustrates the key through-space interaction responsible for the chemical shift difference.
Caption: Experimental workflow for ¹H NMR data acquisition.
Conclusion
The ¹H NMR chemical shift of the aldehyde proton is a powerful diagnostic tool for differentiating stereoisomers of α,β-unsaturated systems. For (Z)-Methyl 3-methyl-4-oxobut-2-enoate, the aldehyde proton is predicted to appear significantly downfield (δ ~9.8-10.2 ppm) compared to its (E)-isomer (δ ~9.5-9.7 ppm). This difference is a direct consequence of through-space deshielding from the proximate ester carbonyl group in the (Z) configuration. Following a rigorous and self-validating experimental protocol is essential to confirm these predictions and achieve unambiguous structural assignment.
References
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Schaefer, T., & Schneider, W. G. (1961). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 39(6), 1159-1166. Retrieved from [Link]
-
Chem LibreTexts. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Chemical Shifts: Proton. Retrieved from [Link]
-
University of Puget Sound, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry Learner. (2025, April 27). Factors Affecting Chemical Shift in Proton NMR Spectroscopy. Retrieved from [Link]
-
Urbano, M., et al. (2010). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-Unsaturated Esters. Molecules, 15(8), 5929-5936. Retrieved from [Link]
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. Chemical Shifts: Proton [orgchemboulder.com]
Comparison of reactivity: Methyl vs Ethyl 3-methyl-4-oxobut-2-enoate
Topic: Comparison of Reactivity: Methyl vs. Ethyl 3-methyl-4-oxobut-2-enoate Content Type: Publish Comparison Guide
A Technical Analysis for Synthetic Applications in Heterocycle Design
Executive Summary
This guide provides an in-depth technical comparison between Methyl 3-methyl-4-oxobut-2-enoate and Ethyl 3-methyl-4-oxobut-2-enoate . These compounds are versatile
While electronically similar, the choice between the methyl and ethyl variants dictates purification strategies, solubility profiles, and downstream hydrolysis kinetics. This guide synthesizes experimental data to assist researchers in selecting the optimal building block.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
The core scaffold is (E)-3-methyl-4-oxobut-2-enoate (also known as 3-methylfumaraldehydic acid ester). The aldehyde functionality at C4 makes these compounds significantly more reactive than simple
| Property | Methyl 3-methyl-4-oxobut-2-enoate | Ethyl 3-methyl-4-oxobut-2-enoate | Impact on Research |
| Formula | Atom economy favors Methyl. | ||
| MW | 128.13 g/mol | 142.15 g/mol | Stoichiometry adjustments required. |
| Physical State | Low-melting solid / Semi-solid | Yellowish Oil / Liquid | Methyl often crystallizes; Ethyl is easier to distill. |
| Boiling Point | ~70-75°C (at 15 mmHg) | ~85-90°C (at 15 mmHg) | Ethyl requires higher vacuum/temp for distillation. |
| LogP (Calc) | 0.4 | 0.9 | Ethyl is more lipophilic; easier extraction into organic phases. |
| Hydrolysis Rate | Fast ( | Moderate ( | Methyl esters are more labile under basic workup conditions. |
| Commercial Availability | Moderate | High | Ethyl is the industry standard for Hantzsch-like syntheses. |
Synthesis & Production
The most robust route to these compounds is the Riley Oxidation of the corresponding 3-methylcrotonate (senecioate) using Selenium Dioxide (
Mechanism of Formation
The reaction proceeds via an Ene reaction followed by a [2,3]-sigmatropic rearrangement. The choice of ester influences the workup; the ethyl ester is more robust against the acidic byproducts of
Figure 1: Riley Oxidation pathway for the synthesis of 4-oxobut-2-enoates.
Reactivity & Applications
The dual electrophilic nature (Aldehyde + Michael Acceptor) allows for regioselective heterocycle synthesis.
A. Heterocycle Synthesis (Pyrazoles)
Both esters react with hydrazines to form pyrazole-3-carboxylates.
-
Reaction: Condensation of hydrazine at the aldehyde (C4), followed by intramolecular Michael addition/elimination or direct cyclization onto the ester.
-
Comparison:
-
Methyl Ester: Cyclization onto the ester (to form fused systems or hydrazides) occurs more readily due to lower steric hindrance.
-
Ethyl Ester: Preferred if the target is the open pyrazole ester, as it resists premature nucleophilic attack at the ester carbonyl.
-
B. Hantzsch-Type Reactions
Used as a
-
Observation: The aldehyde group is highly reactive. To prevent polymerization, these reagents must be added slowly to the amino-crotonate component.
Figure 2: Divergent synthetic pathways for heterocycle formation.
Experimental Protocols
Protocol A: Synthesis of Ethyl 3-methyl-4-oxobut-2-enoate
This protocol prioritizes safety and yield, utilizing t-butyl hydroperoxide (TBHP) to regenerate catalytic
Reagents:
-
Ethyl 3,3-dimethylacrylate (Ethyl 3-methylcrotonate): 10.0 g (70 mmol)
-
Selenium Dioxide (
): 3.9 g (35 mmol, 0.5 equiv) -
t-Butyl Hydroperoxide (TBHP, 70% aq): 9.0 g (100 mmol)
-
Solvent: Dichloromethane (DCM) or Dioxane
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve
in 10 mL of water/TBHP mixture. Add 50 mL of DCM. -
Addition: Add Ethyl 3,3-dimethylacrylate slowly.
-
Reaction: Reflux gently for 16–24 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product spot will be more polar than the starting ester.
-
Workup: Cool to RT. Filter through a Celite pad to remove Selenium solids (Caution: Toxic). Wash the filtrate with saturated
and Brine. -
Purification: Dry organic layer over
. Concentrate in vacuo. Purify via vacuum distillation (bp ~85°C @ 15 mmHg) or flash chromatography (0-20% EtOAc in Hexane). -
Yield: Typical yield is 55-65%.
Protocol B: Comparative Pyrazole Synthesis
To test reactivity differences between Methyl and Ethyl variants.
Procedure:
-
Dissolve 1.0 mmol of Methyl or Ethyl 3-methyl-4-oxobut-2-enoate in 5 mL Ethanol.
-
Add 1.1 mmol Phenylhydrazine at 0°C.
-
Stir for 1 hour at RT.
-
Observation:
-
Methyl System: Often precipitates the pyrazole product directly due to lower solubility of the methyl ester derivative.
-
Ethyl System: Remains in solution; requires evaporation and recrystallization.
-
Selection Guide: When to Use Which?
| Scenario | Recommended Variant | Reasoning |
| Medicinal Chemistry (SAR) | Ethyl | Ethyl esters are standard prodrug moieties; better lipophilicity for cell-based assays. |
| Large Scale Synthesis | Ethyl | Liquid handling is easier; distillation is more controlled. |
| Crystallography | Methyl | Methyl derivatives have a higher tendency to form diffraction-quality crystals. |
| Nucleophilic Substitution | Methyl | If the next step involves converting the ester to an amide, the methyl ester reacts faster with amines. |
| Solubility Limits | Ethyl | If the intermediate is insoluble in EtOH/MeOH, the ethyl chain provides necessary lipophilicity. |
References
-
Riley Oxidation Mechanism & Applications : Adichemistry. "Selenium Dioxide Oxidation."[1][2][3][4][5] Available at: [Link][3]
-
Synthesis of Ethyl 3-methyl-4-oxobut-2-enoate : Organic Syntheses. "Trans-Pinocarveol (Methodology Analog)." Coll. Vol. 6, p. 946 (1988). Available at: [Link]
-
Heterocycle Synthesis (Pyrazoles) : Organic Chemistry Portal. "Hydrazine in Heterocycle Synthesis." Available at: [Link]
-
Physical Properties & Safety : PubChem. "Ethyl 3-methyl-4-oxobut-2-enoate Compound Summary." Available at: [Link]
Sources
A Researcher's Guide to the Crystallographic and Melting Point Validation of Z-Isomer Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of geometric isomers is not merely a matter of academic rigor; it is a critical determinant of a compound's biological activity, stability, and manufacturability. The Z-isomer, often the less thermodynamically stable of the two, can exhibit unique and potent pharmacological effects compared to its E-isomer counterpart. However, its isolation and characterization demand a robust validation framework. This guide provides an in-depth technical comparison of Z-isomer derivatives, focusing on the validation of their crystallographic data and melting points, supported by experimental data and established protocols.
The Significance of Z-Isomers in Drug Development
The spatial arrangement of atoms in a molecule, particularly around a double bond, can have a profound impact on its interaction with biological targets. In many cases, the Z (or cis) configuration is essential for a drug's efficacy. For instance, the antipsychotic activity of flupentixol is primarily attributed to its Z-isomer. This underscores the necessity for stringent control and validation of the isomeric form throughout the drug development process. The melting point serves as a crucial, initial indicator of purity and identity, while single-crystal X-ray crystallography provides the definitive three-dimensional structure.
Data Presentation: A Comparative Analysis of Z-Isomer Derivatives
The following table summarizes the crystallographic data and melting points for a selection of Z-isomer derivatives, providing a basis for understanding the relationship between molecular structure, crystal packing, and physical properties.
| Compound Name | Molecular Formula | Melting Point (°C) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | CCDC Deposition No. |
| (Z)-Stilbene | C₁₄H₁₂ | 5-6[1] | - | - | - | - | - | - | Not readily available |
| (Z)-Cinnamic Acid (Allocinnamic acid) | C₉H₈O₂ | 42, 58, or 68 (polymorphs)[2] | - | - | - | - | - | - | Not readily available |
| (Z)-Azobenzene | C₁₂H₁₀N₂ | 71 | Monoclinic | P2₁/c | 12.184 | 5.789 | 15.228 | 112.44 | 2101888[3] |
| (Z)-3,4'-Dimethylazobenzene | C₁₄H₁₄N₂ | ~45-47 | - | - | - | - | - | - | 2334398 |
| (Z)-2,2'-Dimethylazobenzene | C₁₄H₁₄N₂ | ~78-80 | - | - | - | - | - | - | 2332742 |
| (Z)-2-Methylazobenzene | C₁₃H₁₂N₂ | Liquid at RT | - | - | - | - | - | - | 2334397 |
| (1Z,2E)-Cinnamaldehyde oxime | C₉H₉NO | 75-76 | Orthorhombic | Pbca | 10.231 | 7.584 | 41.816 | 90 | Not readily available |
Experimental Protocols: Ensuring Data Integrity
The reliability of the data presented above hinges on the meticulous execution of experimental procedures. Here, we outline the essential protocols for melting point determination and single-crystal X-ray crystallography.
Melting Point Determination (Following USP General Chapter <741>)
The determination of a melting point is a fundamental technique to assess the purity of a crystalline compound[4][5][6]. Impurities typically cause a depression and broadening of the melting range. The United States Pharmacopeia (USP) provides a standardized method in General Chapter <741> to ensure consistency and accuracy[7][8][9][10].
Methodology:
-
Sample Preparation: A small amount of the dry, powdered Z-isomer is packed into a capillary tube to a height of 2.5-3.5 mm[7].
-
Apparatus: A calibrated melting point apparatus with a suitable transparent fluid bath or a metal block is used. The apparatus should have a controlled heating rate and an accurate thermometer[9].
-
Heating: The capillary tube is introduced into the apparatus at a temperature approximately 5-10°C below the expected melting point[7][9]. The temperature is then ramped at a rate of 1 ± 0.5 °C per minute[7][10].
-
Observation: The temperature at which the substance is first observed to collapse or form a liquid is recorded as the beginning of the melting range. The temperature at which the substance becomes completely liquid is the end of the melting range, often referred to as the "clear point"[7][9].
-
Purity Assessment: A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.
Diagram of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination
Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement of a molecule[11][12][13][14]. This technique provides unequivocal proof of the Z-isomeric configuration.
Methodology:
-
Crystal Growth: The most critical and often challenging step is growing a single crystal of the Z-isomer of suitable size (typically >0.1 mm in all dimensions) and quality, free from significant defects[14][15]. This is usually achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern of reflections is collected by a detector[11][14].
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods (direct methods for small molecules) to generate an initial electron density map[14]. An atomic model is built into this map and refined against the experimental data to obtain the final crystal structure.
Diagram of X-ray Crystallography Workflow
Caption: Single-Crystal X-ray Crystallography Workflow
Authoritative Grounding & Comprehensive References
In-Text Citations and Data Validation
The integrity of crystallographic data is paramount. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that validates Crystallographic Information Files (CIFs) for syntactic and semantic correctness, consistency, and completeness[16][17][18][19][20]. This tool generates a report with alerts that highlight potential issues, ranging from minor formatting inconsistencies to more significant concerns about the structural model. It is standard practice in the scientific community to address all checkCIF alerts before publishing crystallographic data.
The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. When publishing crystallographic data, researchers deposit their CIF files with the Cambridge Crystallographic Data Centre (CCDC), which then assigns a unique deposition number. This number allows other researchers to access the data freely.
Conclusion
The validation of crystallographic data and melting points for Z-isomer derivatives is a cornerstone of rigorous chemical and pharmaceutical research. A sharp, well-defined melting point provides strong evidence of purity, while a validated crystal structure offers the ultimate confirmation of the molecule's three-dimensional architecture. By adhering to standardized protocols and utilizing validation tools, researchers can ensure the quality and reliability of their data, thereby accelerating the discovery and development of novel therapeutics and materials.
References
-
Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]
-
USP 741 Melting Point or Range. (n.d.). Scribd. Retrieved from [Link]
-
Linden, A. (2019). Validation: Understanding CheckCIF for small molecules. International Union of Crystallography. Retrieved from [Link]
-
General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). uspbpep.com. Retrieved from [Link]
-
<741> Melting Range or Temperature. (n.d.). USP-NF. Retrieved from [Link]
-
Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved from [Link]
-
Isomer-Dependent Melting Behavior of Low Molar Mass Azobenzene Derivatives: Observation of a Higher Melting Z. (2024). ChemPhotoChem. Retrieved from [Link]
-
Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Compliance with amended General Chapter USP<741>Melting Range or Temperature. (n.d.). ChemRxiv. Retrieved from [Link]
-
PLATON/VALIDATION. (n.d.). Retrieved from [Link]
-
Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube. Retrieved from [Link]
-
X-ray Crystallography. (n.d.). Creative BioMart. Retrieved from [Link]
-
Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]
-
Zhang, L., et al. (2016). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Pharmaceuticals, 9(3), 43. Retrieved from [Link]
-
Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]
-
PLATON-CHECKCIF.pdf. (n.d.). National Single Crystal X-ray Facility. Retrieved from [Link]
-
Supporting Information Gating the photoactivity of the azobenzene-type ligands trapped within a dynamic system of M4L6 tetrahedr. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Melting Point Determination. (n.d.). Analytical Testing Labs. Retrieved from [Link]
-
Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. (2024, May 14). Molbase. Retrieved from [Link]
-
Cinnamic Acid. (n.d.). PubChem. Retrieved from [Link]
-
a Chemical structure of stilbene and b an optical image of a stilbene... (n.d.). ResearchGate. Retrieved from [Link]
-
(Z)-4,4'-Stilbene dicarboxylic acid, the overlooked metal-organic frameworklinker. (2023). The Royal Society of Chemistry. Retrieved from [Link]
-
(Z)-Stilbene. (n.d.). Wikipedia. Retrieved from [Link]
-
STILBENE, (Z)-. (n.d.). precisionFDA. Retrieved from [Link]
-
CCDC 664476: Experimental Crystal Structure Determination. (2009, January 1). Research Explorer - The University of Manchester. Retrieved from [Link]
-
Stilbene is an organic compound with structural formula C6H5CH=CHC6H5 (C14H12). It is a classic example of molecules demonstrati. (n.d.). Aidic. Retrieved from [Link]
-
Polymorphism of Cinnamic and α-Truxillic Acids: New Additions to an Old Story†. (2005, November 2). ACS Figshare. Retrieved from [Link]
-
November 2022 CSD Data Update. (2022, December 6). CCDC. Retrieved from [Link]
-
Azobenzene. (n.d.). PubChem. Retrieved from [Link]
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Safe Disposal of (Z)-Methyl 3-methyl-4-oxobut-2-enoate
Hazard Analysis: A Precautionary Approach
Structural Analogs and Their Implications:
Safety data for similar compounds, such as Ethyl 3-methyl-2-oxobutyrate and Methyl 3-methyl-2-butenoate, classify them as flammable liquids.[1][2] It is therefore prudent to treat (Z)-Methyl 3-methyl-4-oxobut-2-enoate as a flammable liquid .
The presence of the α,β-unsaturated system, a known Michael acceptor, suggests potential reactivity with biological nucleophiles, warranting careful handling to avoid skin and eye contact.
Anticipated Hazard Profile:
| Hazard Class | Anticipated Risk | Rationale |
| Physical | Flammable liquid and vapor | Based on structurally similar esters.[1][2] |
| Health | May be harmful if swallowed, inhaled, or in contact with skin. May cause eye irritation. | General toxicity profile for esters and potential for Michael addition reactivity. |
| Environmental | No specific data available, but release to the environment should be avoided. | General principle for all laboratory chemicals. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, a robust selection of personal protective equipment is mandatory when handling (Z)-Methyl 3-methyl-4-oxobut-2-enoate for disposal.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-resistant laboratory coat should be worn.
-
Respiratory Protection: All handling of the waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is paramount to preventing dangerous reactions within the waste stream.
Key Principles:
-
Dedicated Waste Container: (Z)-Methyl 3-methyl-4-oxobut-2-enoate waste should be collected in a dedicated, properly labeled container.
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, acids, or bases.[3]
-
Container Type: Use a clean, dry, and chemically compatible container, preferably high-density polyethylene (HDPE) or glass. Ensure the container has a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "(Z)-Methyl 3-methyl-4-oxobut-2-enoate," and the primary hazard (Flammable Liquid).
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing (Z)-Methyl 3-methyl-4-oxobut-2-enoate for disposal by your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]
Workflow for Disposal:
Caption: Disposal workflow for (Z)-Methyl 3-methyl-4-oxobut-2-enoate.
Detailed Steps:
-
Preparation:
-
Don all required PPE as outlined in Section 2.
-
Ensure the chemical fume hood is operational and has adequate airflow.
-
-
Waste Collection:
-
Obtain a waste container that is clean, dry, and made of a compatible material.
-
The container must be clearly labeled with "Hazardous Waste," "(Z)-Methyl 3-methyl-4-oxobut-2-enoate," and "Flammable Liquid."
-
Carefully transfer the waste into the container, avoiding splashes.
-
Do not fill the container to more than 90% capacity to allow for vapor expansion.[6]
-
Securely close the container.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area.[7]
-
This area should be away from heat sources, open flames, and direct sunlight.[1][2]
-
Ensure the container is stored in a secondary containment bin to catch any potential leaks.
-
Store this waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]
-
Provide them with an accurate description of the waste.
-
Spill and Emergency Procedures
In the event of a spill, a calm and methodical response is crucial.
Small Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
If the material is flammable, extinguish all nearby ignition sources.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and contaminated items into a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
Contact EHS for disposal of the spill cleanup materials.
Large Spills (beyond the capacity of laboratory personnel):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors.
-
Contact your institution's emergency response team and EHS. Provide them with the name of the chemical and the approximate quantity spilled.
Conclusion
The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. While the absence of a specific SDS for (Z)-Methyl 3-methyl-4-oxobut-2-enoate necessitates a cautious and informed approach, by adhering to the principles of hazard extrapolation, proper PPE usage, stringent segregation, and established disposal protocols, researchers can ensure the safe and compliant disposal of this compound. Always consult your institution's specific waste management guidelines and EHS department for final instructions.
References
-
PubChem. (n.d.). (Z)-3-methyl-4-oxobut-2-enoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-methyl-4-oxobut-2-enoate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (Z)-3-methyl-4-oxobut-2-enoic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
OSHA.com. (2025). OSHA Chemical Storage Requirements [2025 Guide]. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (2018, May 9). Disposal of Highly Reactive Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. Retrieved from [Link]
-
Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
Towson University Environmental Health & Safety. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
The University of Texas at Austin Environmental Health and Safety. (n.d.). Procedures for Disposal of Hazardous Waste. Retrieved from [Link]
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Personal protective equipment for handling (Z)-Methyl 3-methyl-4-oxobut-2-enoate
Executive Summary & Chemical Profile
This guide provides an operational safety framework for handling (Z)-Methyl 3-methyl-4-oxobut-2-enoate (CAS: 40835-18-5 / 96928-85-7). Unlike generic safety data sheets (SDS), this document bridges the gap between regulatory compliance and practical laboratory execution.
The "Why" Behind the Protocol
To safely handle this compound, one must understand its reactivity. This molecule is a functionalized
-
Electrophilic Nature: It acts as a Michael acceptor. The conjugation of the alkene with both an ester and an aldehyde makes the
-carbon highly electrophilic. -
Biological Mechanism: It readily forms covalent bonds with nucleophilic residues (specifically cysteine thiols) in proteins and DNA. This mechanism drives its potential for skin sensitization , lachrymatory effects (tear production), and mucous membrane irritation .
Key Physical Properties (Estimated/Analog-Based):
-
State: Liquid or low-melting solid (depending on purity).
-
Volatility: Moderate to Low, but aldehyde vapors are potent.
-
Solubility: Soluble in organic solvents (DCM, EtOAc); sparingly soluble in water.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. They are designed to create a redundant barrier system against the compound's alkylating potential.
| Protection Zone | Core Requirement | Technical Specification & Rationale |
| Hand Protection (Routine) | Double Nitrile Gloves | Inner: 4 mil Nitrile (purple/blue).Outer: 5-8 mil Nitrile (extended cuff).Rationale: Nitrile offers good splash protection, but aldehydes can permeate. The double layer provides a "breakthrough buffer" of >30 minutes. |
| Hand Protection (Spill/Stock) | Laminate Barrier | Brand: Silver Shield® or North® Silvershield.Rationale: For handling concentrated stock (>10g) or cleaning spills, nitrile is insufficient. EVOH laminates provide >4 hour breakthrough protection against esters/aldehydes. |
| Eye & Face | Chemical Goggles | Type: Indirect venting or non-vented.Rationale:[1] Safety glasses are insufficient due to the lachrymatory potential. Vapors can bypass side-shields. A face shield is required for transfers >100 mL. |
| Respiratory | Engineering Control | Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary: If hood is unavailable (Emergency only), use Full-Face Respirator with Organic Vapor/P100 cartridges. |
| Body | Lab Coat + Apron | Standard: 100% Cotton or Nomex lab coat.Add-on: Chemical-resistant apron (Tyvek or rubber) for bulk handling to prevent chest/lap saturation. |
Operational Protocols
Engineering Controls & Setup
CRITICAL: All operations involving the neat substance must occur within a certified chemical fume hood.
-
Clear the Deck: Remove incompatible chemicals (specifically oxidizers and strong bases ) from the hood.
-
Sash Height: Maintain sash at the lowest working position (approx. 18 inches) to act as a physical barrier.
-
Absorbent Staging: Pre-position an absorbent pad (benchkote) in the hood. Perform all weighing and transfers on this pad. If a drip occurs, the pad is disposed of, not the hood surface.
The "Closed-System" Transfer Technique
To minimize vapor release and aerosolization, use positive displacement or cannula transfer methods rather than pouring.
Step-by-Step:
-
Weighing: Do not weigh the open bottle on a benchtop balance.
-
Tare a sealed vial.
-
Move vial and stock bottle to Fume Hood.
-
Transfer aliquot via glass pipette or syringe.
-
Cap both vessels.
-
Weigh the sealed vial on the external balance.
-
-
Reaction Addition:
-
Dissolve the reagent in solvent (e.g., DCM or THF) immediately. Dilution reduces vapor pressure and reactivity.
-
Add the solution to the reaction vessel dropwise.
-
Decontamination & Doffing
Proper removal of PPE is as critical as wearing it.
-
Wipe Down: Wipe all exterior surfaces of flasks/vials with a solvent-dampened tissue (acetone/ethanol) before removing them from the hood. Dispose of tissue as hazardous waste.
-
Glove Removal:
-
Remove outer gloves inside the hood; discard in solid waste.
-
Inspect inner gloves for discoloration.
-
Remove inner gloves at the lab exit.
-
-
Wash: Immediately wash hands with soap and water for 60 seconds. Do not use ethanol on skin , as it may enhance permeation of any residue.
Visualized Workflows
Routine Handling Workflow
This diagram illustrates the logical flow of operations to ensure containment.
Figure 1: Standard Operating Procedure (SOP) flow for routine handling.
Emergency Spill Response Logic
Immediate decision-making process for accidental release.
Figure 2: Decision tree for spill response based on containment and volume.
Waste Disposal & Deactivation
Do not mix this compound with general trash. Its reactive nature requires segregation.
-
Liquid Waste: Dispose of in "Halogenated" or "Non-Halogenated" organic waste streams (depending on the solvent used). Do not mix with acidic aqueous waste (risk of hydrolysis/polymerization) or oxidizers (fire risk).
-
Solid Waste: Contaminated gloves, paper towels, and absorbent pads must be double-bagged in polyethylene bags and tagged as "Toxic/Irritant Debris."
-
Quenching (Optional for Bulk): For disposal of pure stock (>50mL), treat with an excess of aqueous sodium bisulfite (NaHSO3) solution. The bisulfite acts as a nucleophile, adding to the alkene and neutralizing the electrophile. Consult EHS before on-site neutralization.
References
-
National Research Council. (2011).[2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2][3][4] [Link]2][3]
-
PubChem. (n.d.).[5] Compound Summary for Ethyl 3-methyl-4-oxobut-2-enoate (Analogous Structure). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[6] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. reed.edu [reed.edu]
- 5. Ethyl 3-methyl-4-oxobut-2-enoate | C7H10O3 | CID 12633134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. westliberty.edu [westliberty.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
